molecular formula C44H78O2 B163170 Cholesteryl heptadecanoate CAS No. 24365-37-5

Cholesteryl heptadecanoate

Número de catálogo: B163170
Número CAS: 24365-37-5
Peso molecular: 639.1 g/mol
Clave InChI: PPQNZVDOBYGOLY-BFGJSWSOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cholesterol margarate, also known as cholesteryl heptadecanoate (CE(17:0)), is a cholesterol ester that serves as a critical tool for studying neutral lipid storage and dynamics in cellular systems. Its primary research value lies in modeling the formation and physical properties of lipid droplets (LDs), which are essential organelles for cellular energy and lipid homeostasis. Unlike triglycerides, which are liquid at body temperature, cholesteryl esters have a higher melting point and can form supercooled liquid droplets or liquid-crystalline phases within cellular membranes, a phenomenon actively investigated in biophysical research . The nucleation of these cholesteryl ester-rich lipid droplets in the endoplasmic reticulum is significantly facilitated by the presence of triacylglycerols, which act as molecular catalysts for the process . Furthermore, studies on stearate-enriched sterol esters (structurally analogous to margarate esters) have demonstrated their significant efficacy in reducing intestinal cholesterol absorption . This makes cholesterol margarate a compound of interest in metabolic research aimed at understanding and managing plasma LDL cholesterol levels and related cardiometabolic pathways . Its application is therefore pivotal in advancing knowledge in areas ranging from cellular biophysics to the underlying mechanisms of cardiovascular health.

Propiedades

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQNZVDOBYGOLY-BFGJSWSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555538
Record name (3beta)-Cholest-5-en-3-yl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24365-37-5
Record name (3beta)-Cholest-5-en-3-yl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Analytical Sentinel: A Technical Guide to the Biological Significance of Cholesteryl Heptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are critical lipid molecules essential for the transport and storage of cholesterol within the body. Formed by the esterification of cholesterol with a fatty acid, these highly hydrophobic molecules are major components of lipoprotein particles, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which shuttle cholesterol through the bloodstream.[1] Within cells, CEs are stored in lipid droplets, serving as a reservoir of cholesterol for processes like steroid hormone synthesis and membrane biogenesis.[1] The accumulation of CEs within macrophages in the arterial wall is a hallmark of atherosclerosis, making the accurate quantification of specific CE species a crucial aspect of cardiovascular disease research.[1][2]

This technical guide focuses on a unique molecule in the study of cholesteryl esters: Cholesteryl Heptadecanoate . While not a significantly abundant endogenous molecule, its primary biological significance lies in its widespread use as an indispensable tool in analytical biochemistry and lipidomics. This guide will provide an in-depth overview of its application, the methodologies for its use, and the rationale behind its selection as a gold-standard internal standard for the quantification of biologically crucial cholesteryl esters.

The Role of this compound as an Internal Standard

The cornerstone of quantitative analysis in mass spectrometry is the use of internal standards. These are compounds added in a known amount to a sample prior to analysis to correct for variability during sample preparation and analysis. An ideal internal standard is chemically and physically similar to the analytes of interest but is not naturally present in the sample.

This compound perfectly fits this role for the quantification of other cholesteryl esters. It is a CE formed from the condensation of cholesterol with heptadecanoic acid (C17:0), a saturated fatty acid with an odd number of carbon atoms.[2] Odd-chain fatty acids are not synthesized by mammals and are found in very low concentrations in natural animal and vegetable fats, making endogenous levels of this compound negligible in most biological samples.[2] Its structural similarity to other CEs ensures that it behaves similarly during extraction, ionization, and fragmentation in a mass spectrometer, allowing for accurate correction and therefore, precise quantification of endogenous CEs.[3][4]

Quantitative Analysis of Cholesteryl Esters Using this compound

The application of this compound as an internal standard has enabled the precise quantification of various CE species across different biological matrices. The following tables summarize representative data from studies that have utilized this approach.

Table 1: Cholesteryl Ester Profile in Various Mammalian Cell Lines

Cholesteryl Ester SpeciesHEK293T (pmol/mg protein)RAW264.7 (pmol/mg protein)Neuro2A (pmol/mg protein)
CE 16:0 (Palmitate)~5~15~8
CE 18:0 (Stearate)~3~10~5
CE 18:1 (Oleate)~25~150~20
CE 18:2 (Linoleate)~15~40~30
CE 20:4 (Arachidonate)~8~20~15
Total Cholesterol ~80,000 ~150,000 ~90,000

Data adapted from a study by Chakraborty et al. (2024), which utilized this compound as an internal standard for LC-MS analysis.[3][4] Values are approximate and represent the distinct CE profiles of different cell types.

Table 2: Cholesteryl Ester Content in Rat Peritoneal Macrophages

ConditionCellular Free Cholesterol (µg/mg protein)Cellular Cholesteryl Esters (µg/mg protein)
Control38.01 ± 2.603.18 ± 0.36
Acetylated LDL-loadedNot reportedUp to 106.60 ± 3.05

Data from a study by Hakamata et al. (1991) quantifying cholesterol and cholesteryl esters in rat peritoneal macrophages using this compound as an internal standard in HPLC analysis.[5] The study demonstrated a dose-dependent increase in CE accumulation upon loading with acetylated LDL.

Experimental Protocols

The accurate quantification of cholesteryl esters using this compound as an internal standard involves a multi-step workflow, from lipid extraction to LC-MS analysis.

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the total lipid extraction from biological samples.[6][7][8][9]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen evaporator

Procedure:

  • To a homogenized sample in a glass centrifuge tube, add a 20-fold excess volume of a 2:1 (v/v) chloroform:methanol mixture.

  • Crucially, at this stage, add a known amount of the internal standard, this compound, to the solvent mixture.

  • Vortex the mixture vigorously for 1 minute to form a single-phase system.

  • Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution.

  • Vortex the mixture again for 30 seconds and then centrifuge at low speed (e.g., 1000 x g) for 10 minutes to achieve clear phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., 2:1 chloroform:methanol or a solvent compatible with the subsequent LC-MS analysis).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a general framework for the separation and detection of cholesteryl esters.[3][4][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., QTOF or Triple Quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Parameters:

  • Column: A reverse-phase C18 column is commonly used for separating cholesteryl esters (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm).[3][4]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium formate.[3][4]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate.[3][4]

  • Flow Rate: 0.5 mL/min.[3][4]

  • Gradient: A typical gradient involves starting at a lower percentage of Mobile Phase B, increasing to 100% B to elute the hydrophobic CEs, followed by a wash and re-equilibration step.[3][4]

MS Parameters:

  • Ionization Mode: Positive ion mode is typically used, as CEs form ammonium adducts ([M+NH4]+).[4][11]

  • MS/MS Fragmentation: Cholesteryl esters characteristically produce a signature fragment ion at m/z 369.35, corresponding to the dehydrated cholesterol backbone, upon collision-induced dissociation.[11] This transition is often used for selective detection and quantification.

  • Data Analysis: The area under the curve for each endogenous CE peak is normalized to the area under the curve of the this compound internal standard peak. Absolute quantification is then achieved by comparing this ratio to a standard curve generated with known amounts of each CE analyte.[12]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Add Solvent + Internal Standard Add Chloroform/Methanol + this compound Biological Sample->Add Solvent + Internal Standard Lipid Extraction Lipid Extraction Add Solvent + Internal Standard->Lipid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Lipid Extraction->Evaporation & Reconstitution LC Separation LC Separation (C18 Column) Evaporation & Reconstitution->LC Separation MS Detection MS Detection (ESI+) LC Separation->MS Detection Data Processing Data Processing (Normalization to Internal Standard) MS Detection->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Workflow for quantitative lipidomics of cholesteryl esters.

G Analyte (Endogenous CE) Analyte (Endogenous CE) Sample Loss during Prep Sample Loss during Extraction & Handling Analyte (Endogenous CE)->Sample Loss during Prep Ionization Variability Ionization Variability in MS Source Analyte (Endogenous CE)->Ionization Variability Internal Standard (CE 17:0) Internal Standard (CE 17:0) Internal Standard (CE 17:0)->Sample Loss during Prep Internal Standard (CE 17:0)->Ionization Variability Ratio (Analyte/IS) Ratio of Analyte to IS Remains Constant Sample Loss during Prep->Ratio (Analyte/IS) Ionization Variability->Ratio (Analyte/IS) Accurate Quantification Accurate Quantification Ratio (Analyte/IS)->Accurate Quantification

Caption: Rationale for using an internal standard in quantitative analysis.

Conclusion

While this compound may not play a direct, significant role in endogenous biological pathways, its contribution to the field of lipid research is paramount. As an exogenous, chemically stable, and structurally analogous molecule to endogenous cholesteryl esters, it serves as the ideal internal standard for accurate quantification via mass spectrometry. The methodologies detailed in this guide, which are centered around the use of this compound, empower researchers to precisely measure the subtle yet critical changes in cholesteryl ester profiles associated with various physiological and pathological states. This, in turn, accelerates our understanding of lipid metabolism and aids in the development of novel therapeutic strategies for diseases such as atherosclerosis. The "biological significance" of this compound is, therefore, best understood through its enabling role in rigorous and reproducible scientific discovery.

References

Cholesteryl Heptadecanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and biological relevance of cholesteryl heptadecanoate. It is designed to serve as a comprehensive resource for professionals in research and drug development who are working with or have an interest in cholesterol esters.

Core Physical and Chemical Properties

This compound, also known as cholesteryl margarate, is a cholesterol ester formed from the condensation of cholesterol and heptadecanoic acid (C17:0), a saturated fatty acid with a 17-carbon chain. Due to the low natural abundance of heptadecanoic acid in animal and vegetable fats, this compound is widely utilized as an internal standard for the quantification of other cholesterol esters in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Reference
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoatePubChem CID: 14077841
Synonyms Cholesteryl margarate, Heptadecanoic acid cholesteryl ester, CE(17:0)[1][2][3]
CAS Number 24365-37-5[1][2][3]
Molecular Formula C44H78O2[1][2][3]
Molecular Weight 639.09 g/mol [3]
Physical Property Value Reference
Appearance Crystalline solid, white to off-whiteN/A
Melting Point 79 °CN/A
Boiling Point 661.7 ± 34.0 °C (Predicted)N/A
λmax 201 nm[1][2]
Storage Temperature -20°C[4]
Solubility Concentration Reference
Dimethylformamide (DMF)>50 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)>50 mg/mL[1][2]
Ethanol>50 mg/mL[1][2]
Chloroform50 mg/mL (with sonication)N/A
Ethanol:PBS (pH 7.2) (1:10)<10 µg/mL[1][2]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analytical application of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of cholesteryl esters is the Steglich esterification, which is a mild reaction suitable for sterically hindered alcohols like cholesterol.[5][6]

Protocol: Steglich Esterification

  • Dissolution: Dissolve cholesterol (1 equivalent) and heptadecanoic acid (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Coupling Agent: Cool the mixture in an ice bath and slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

  • Extraction: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product from the synthesis can be purified by column chromatography followed by recrystallization.

Protocol: Column Chromatography

  • Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or hexane) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. The separation of cholesterol and the cholesteryl ester can be monitored by TLC.

  • Fraction Collection: Collect the fractions containing the purified this compound and combine them.

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the purified product.

Protocol: Recrystallization

  • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and ethyl acetate can be effective.

  • Dissolution: Dissolve the purified product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantification of Cholesterol Esters using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of cholesterol esters in biological samples like plasma due to its chemical similarity to endogenous cholesterol esters and its absence in these samples.[2]

Protocol: LC-MS/MS Analysis of Plasma Cholesterol Esters

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Lipid Extraction (Folch Method):

    • To 50 µL of plasma, add a known amount of this compound internal standard solution.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.

    • Add 500 µL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the cholesterol esters using a C18 column with a gradient elution, for example, using a mobile phase consisting of acetonitrile/water and isopropanol/acetonitrile mixtures with an ammonium formate additive.

    • Detect the different cholesterol ester species and the this compound internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Quantification: Determine the concentration of each endogenous cholesterol ester by comparing the peak area of the analyte to the peak area of the this compound internal standard.

Biological Context and Signaling Pathways

Cholesteryl esters are the primary form for the transport and storage of cholesterol in the body. They are key components of lipoproteins, which are responsible for lipid transport in the bloodstream.[7]

Lipoprotein Metabolism and the Role of Cholesteryl Esters

Cholesterol is esterified to form cholesteryl esters by two main enzymes: Lecithin-Cholesterol Acyltransferase (LCAT) in the plasma, which is associated with high-density lipoprotein (HDL), and Acyl-CoA:Cholesterol Acyltransferase (ACAT) within cells.[7] The more hydrophobic cholesteryl esters are then packaged into the core of lipoproteins.

  • Chylomicrons: Transport dietary lipids, including cholesteryl esters, from the intestine.

  • Very Low-Density Lipoproteins (VLDL): Transport endogenously synthesized triglycerides and cholesteryl esters from the liver.

  • Low-Density Lipoproteins (LDL): Are the primary carriers of cholesterol to peripheral tissues. High levels of LDL cholesterol are a major risk factor for atherosclerosis.

  • High-Density Lipoproteins (HDL): Are involved in reverse cholesterol transport, carrying excess cholesterol from peripheral tissues back to the liver.

The transfer of cholesteryl esters between different lipoprotein particles is mediated by the Cholesteryl Ester Transfer Protein (CETP).

Lipoprotein_Metabolism cluster_Intestine Intestine cluster_Liver Liver cluster_Plasma Plasma cluster_PeripheralTissues Peripheral Tissues Intestine Dietary Lipids (Cholesterol) Chylomicron Chylomicron (contains CE) Intestine->Chylomicron Absorption Liver Endogenous Synthesis (Cholesterol, Triglycerides) VLDL VLDL (contains CE) Liver->VLDL Secretion Tissues Peripheral Tissues Chylomicron->Tissues Triglyceride Delivery LDL LDL (contains CE) VLDL->LDL Metabolism CETP CETP VLDL->CETP LDL->CETP LDL->Tissues Cholesterol Delivery HDL HDL (contains CE) HDL->Liver Cholesterol Return LCAT LCAT HDL->LCAT HDL->CETP LCAT->HDL Cholesterol Esterification CETP->VLDL CE/TG Exchange CETP->LDL CE/TG Exchange CETP->HDL CE/TG Exchange Tissues->HDL Reverse Cholesterol Transport Atherosclerosis_Pathway LDL LDL Modified_LDL Modified LDL (e.g., oxidized) LDL->Modified_LDL Modification in Arterial Wall Macrophage Macrophage Modified_LDL->Macrophage Uptake Foam_Cell Foam Cell Macrophage->Foam_Cell Accumulation of CE Droplets CE_Droplets Cholesteryl Ester Droplets Macrophage->CE_Droplets ACAT-mediated Esterification Atherosclerotic_Plaque Atherosclerotic Plaque Foam_Cell->Atherosclerotic_Plaque Contribution to Plaque Formation CE_Droplets->Macrophage Experimental_Workflow Start Biological Sample (e.g., Plasma) Add_IS Add Cholesteryl Heptadecanoate (Internal Standard) Start->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Quantification Data Analysis and Quantification LC_MS->Quantification

References

Cholesteryl Heptadecanoate: An In-Depth Technical Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl heptadecanoate, a cholesteryl ester of the odd-chain saturated fatty acid heptadecanoic acid (C17:0), has traditionally been utilized in metabolic research primarily as an internal standard for the quantification of other cholesteryl esters.[1][2] This is due to the low natural abundance of heptadecanoic acid in most biological systems, which minimizes interference with endogenous analytes.[2] However, emerging research into the biological roles of odd-chain fatty acids (OCFAs) has cast a new light on this compound, suggesting its potential as a biomarker in its own right for assessing dietary intake and metabolic health.

This technical guide provides a comprehensive overview of this compound's role in metabolic research, detailing its analytical quantification, potential biological significance, and the signaling pathways it may influence.

Chemical and Physical Properties

This compound is a cholesterol ester formed through the condensation of a cholesterol molecule and a heptadecanoic acid molecule.[2] Its hydrophobic nature makes it a key component of lipid droplets within cells and a constituent of lipoprotein particles in circulation.[2][3]

PropertyValue
Chemical Formula C44H78O2
Molar Mass 639.09 g/mol [1]
Appearance Solid
Solubility Soluble in organic solvents like methanol, ethanol, and chloroform.[4]
Primary Use in Research Internal standard for mass spectrometry.[1][2]

Role as a Biomarker in Metabolic Research

While direct evidence is still emerging, the role of this compound as a biomarker is intrinsically linked to the significance of its constituent fatty acid, heptadecanoic acid.

Biomarker of Dairy Fat Intake

Circulating levels of odd-chain fatty acids, including heptadecanoic acid, are widely recognized as objective biomarkers of dairy fat consumption.[5] Studies have shown a correlation between the intake of dairy products and the proportion of C17:0 in serum cholesteryl esters. This makes this compound a potential indicator for assessing adherence to dietary interventions and for studying the metabolic effects of dairy consumption.

Association with Metabolic Diseases

Emerging epidemiological evidence suggests an inverse association between the levels of circulating odd-chain fatty acids and the risk of developing metabolic diseases such as type 2 diabetes and cardiovascular disease.[6] Although most studies focus on the free fatty acid form, the incorporation of heptadecanoic acid into cholesteryl esters suggests that this compound levels may also reflect these protective associations. A high-fat diet has been shown to reduce the levels of serum and liver OCFAs, including C17:0.[6]

Experimental Protocols

Accurate quantification of this compound is crucial for its use as both an internal standard and a potential biomarker. Mass spectrometry-based methods are the gold standard for this purpose.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a common method for the analysis of cholesteryl esters in plasma or serum using this compound as an internal standard.

1. Sample Preparation: Lipid Extraction

  • To 100 µL of plasma or serum, add a known amount of this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 500 µL of water and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase for LC-MS analysis.

2. LC-MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

      • Transition for this compound: Precursor ion (m/z) of [M+NH4]+ to a product ion corresponding to the cholesterol backbone (e.g., m/z 369.3). The exact precursor ion will be 656.6.

    • Quantification: The peak area of the endogenous cholesteryl esters is normalized to the peak area of the this compound internal standard. A calibration curve is generated using known concentrations of authentic standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma/Serum Sample add_is Add Cholesteryl Heptadecanoate (IS) plasma->add_is extract Lipid Extraction (Chloroform/Methanol) add_is->extract dry Dry Down (Nitrogen) extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant

LC-MS workflow for cholesteryl ester analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of cholesteryl esters typically involves saponification to release the fatty acids, which are then derivatized for analysis.

1. Sample Preparation: Saponification and Derivatization

  • To a lipid extract containing the this compound internal standard, add 1 mL of 2 M methanolic KOH.

  • Heat the sample at 60°C for 1 hour to saponify the cholesteryl esters, releasing free cholesterol and fatty acids.

  • After cooling, add 1 mL of water and 2 mL of hexane, and vortex to extract the non-saponifiable fraction (containing cholesterol). This step can be used for cholesterol quantification if needed.

  • Acidify the aqueous layer with 6 M HCl to a pH of ~2.

  • Extract the free fatty acids with three 2 mL portions of hexane.

  • Combine the hexane extracts and dry under nitrogen.

  • To the dried fatty acids, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form fatty acid methyl esters (FAMEs).

2. GC-MS Analysis

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Program: Start at 150°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for each FAME.

    • Quantification: The peak area of the heptadecanoic acid methyl ester is used to normalize the peak areas of other FAMEs.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis lipid_extract Lipid Extract with IS saponify Saponification (Methanolic KOH) lipid_extract->saponify extract_fa Fatty Acid Extraction saponify->extract_fa derivatize Derivatization to FAMEs (e.g., BSTFA) extract_fa->derivatize gc GC Separation (Capillary Column) derivatize->gc ms MS Detection (EI, SIM) gc->ms quant Quantification ms->quant

GC-MS workflow for cholesteryl ester fatty acid analysis.

Signaling Pathways and Biological Context

While direct signaling roles for this compound have not been elucidated, its components, cholesterol and heptadecanoic acid, are involved in key metabolic signaling pathways. The metabolism of this compound would release these two molecules, which can then exert their biological effects.

Cholesterol Metabolism and Nuclear Receptors

Cholesterol homeostasis is tightly regulated by a network of transcription factors, primarily Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and Liver X Receptors (LXRs).

  • SREBP-2 Pathway: When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it upregulates the expression of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).

  • LXR Pathway: Conversely, when cholesterol levels are high, cholesterol is oxidized to form oxysterols, which act as ligands for LXRs. Activated LXRs promote cholesterol efflux by upregulating transporters like ABCA1 and ABCG1, and also facilitate the conversion of cholesterol to bile acids.

The fatty acid component of cholesteryl esters can also influence these pathways. For instance, certain fatty acids can modulate the activity of enzymes involved in cholesterol esterification and lipoprotein assembly.[7]

Potential Role of Heptadecanoic Acid in Signaling

Odd-chain fatty acids like heptadecanoic acid are metabolized to propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA. This anaplerotic role can influence cellular energy status and signaling. Furthermore, some studies suggest that OCFAs may directly interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism. Pentadecanoic acid (C15:0), another OCFA, has been shown to be an agonist for PPARα/δ.[1]

G cluster_cholesterol Cholesterol Signaling cluster_ocfa OCFA Signaling chol Cholesterol srebp SREBP-2 chol->srebp low lxr LXR chol->lxr high (via oxysterols) chol_syn Cholesterol Synthesis (HMGCR) srebp->chol_syn chol_uptake Cholesterol Uptake (LDLR) srebp->chol_uptake chol_efflux Cholesterol Efflux (ABCA1, ABCG1) lxr->chol_efflux bile_acid Bile Acid Synthesis lxr->bile_acid ocfa Heptadecanoic Acid (from this compound) propionyl_coa Propionyl-CoA ocfa->propionyl_coa ppar PPARα/δ ocfa->ppar krebs Krebs Cycle (Succinyl-CoA) propionyl_coa->krebs gene_exp Gene Expression (Lipid Metabolism) ppar->gene_exp chol_hep Cholesteryl Heptadecanoate chol_hep->chol chol_hep->ocfa

Proposed signaling pathways influenced by this compound components.

Quantitative Data Summary

Direct quantitative data on this compound levels in metabolic diseases are limited. However, studies analyzing the fatty acid composition of cholesteryl esters provide some insights.

Study FocusPopulationKey Findings Related to C17:0 in Cholesteryl EstersReference
Biomarkers of Dietary FatHealthy VolunteersThe fatty acid composition of serum cholesteryl esters reflects dietary intake of various fatty acids.[5]
Odd-Chain Fatty Acids and T2D RiskNested Case-ControlHigher levels of circulating odd-chain fatty acids (including in cholesteryl esters) were associated with a lower risk of type 2 diabetes.[6]
High-Fat Diet Effects in MiceAnimal ModelA high-fat diet led to a significant decrease in serum and liver levels of C15:0 and C17:0.[6]

Future Directions and Conclusion

This compound is a valuable tool in metabolic research, serving as a reliable internal standard for lipidomic analyses. Beyond this technical application, its potential as a biomarker for dairy fat intake and metabolic health is an expanding area of investigation. The inverse association of its constituent fatty acid, heptadecanoic acid, with metabolic diseases warrants further research into the specific roles of this compound.

Future studies should focus on:

  • Targeted quantification: Measuring absolute concentrations of this compound in large, well-phenotyped cohorts of individuals with and without metabolic diseases.

  • Functional studies: Investigating the direct effects of this compound on cellular models of metabolic disease, such as hepatocytes, adipocytes, and macrophages, to elucidate specific signaling mechanisms.

  • Dietary intervention studies: Assessing the response of this compound levels to controlled dietary interventions with varying amounts and types of fatty acids, particularly from dairy sources.

References

Cholesteryl Heptadecanoate: A Technical Guide for Proteomics and Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cholesteryl heptadecanoate, a critical analytical tool in the fields of proteomics and lipidomics. We will explore its core applications, present detailed experimental protocols, and offer quantitative data to support its use in laboratory settings. This document is intended to serve as a comprehensive resource for professionals seeking to understand and leverage the unique properties of this compound in their research, particularly in studies focusing on lipid-protein interactions and the characterization of cellular lipid environments.

Introduction: The Role of this compound in Modern Research

This compound is a cholesterol ester (CE) created by the condensation of cholesterol with heptadecanoic acid, a 17-carbon saturated fatty acid.[1] Its significance in research stems from the fact that heptadecanoic acid is not found in high concentrations in any natural animal or vegetable fats.[1] This unique characteristic makes this compound an ideal internal standard for the precise quantification of endogenous cholesteryl esters using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

While its primary application is in lipidomics for the accurate measurement of CE levels, this function is critically relevant to proteomics. Cholesteryl esters are key components of lipid droplets (LDs), cellular organelles that store neutral lipids and are coated with a diverse array of proteins.[4][5] The protein composition, or proteome, of these lipid droplets is dynamic and directly related to the cell's metabolic state and the LD's lipid core composition (e.g., enriched in triacylglycerols vs. cholesteryl esters).[4][6][7] Therefore, by enabling accurate quantification of the CE environment, this compound provides an essential contextual framework for studying the LD proteome and its role in cellular processes and signaling.[5][8]

Physicochemical and Analytical Properties

The utility of this compound as an internal standard is grounded in its well-defined physical and chemical properties. These characteristics ensure its reliable detection and differentiation from endogenous lipids during mass spectrometry analysis.

PropertyValueSource(s)
Formal Name cholest-5-en-3-ol (3β)-3-heptadecanoate[1]
Synonyms Cholesteryl Margarate, C17:0 Cholesteryl Ester[1]
CAS Number 24365-37-5[1][2]
Molecular Formula C₄₄H₇₈O₂[1]
Molecular Weight 639.1 g/mol [1]
Purity ≥95-98%[1][2]
Solubility DMF: >50 mg/ml; DMSO: >50 mg/ml; Ethanol: >50 mg/ml[1]
Storage Conditions -20°C (Stable for ≥ 4 years)[1]
Characteristic Fragment Ion m/z 369.35 (Cholesteryl Cation, [M-H₂O+H]⁺)[9][10][11]

Core Application: Quantification of Cholesteryl Esters by LC-MS/MS

The primary application of this compound is as an internal standard for the absolute or relative quantification of CE species in complex biological samples like plasma, cells, or tissues.[12][13] Its non-natural origin allows researchers to spike a known quantity into a sample at the beginning of the extraction process, accounting for sample loss and ionization variability during analysis.[9]

A typical workflow involves lipid extraction, LC separation, and MS/MS detection. The mass spectrometer is often set to monitor for the characteristic neutral loss of the cholesterol backbone (NL 368.5) or to detect the specific precursor-to-fragment transition of the cholesteryl cation (m/z 369.35).[9][10]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells, Tissue, Plasma) spike Spike with Cholesteryl Heptadecanoate (Internal Std.) sample->spike extract Lipid Extraction (e.g., Bligh-Dyer) spike->extract lc UHPLC Separation (C18 Column) extract->lc ms MS/MS Detection (Q-TOF or Triple Quad) lc->ms quant Quantification (Ratio to Internal Standard) ms->quant profile CE Profile Generation quant->profile

Caption: General workflow for cholesteryl ester quantification using an internal standard.
Typical LC-MS/MS Parameters

The following table summarizes typical starting parameters for developing a robust LC-MS/MS method for cholesteryl ester analysis.

ParameterTypical Value / ConditionSource(s)
LC System UHPLC (e.g., Agilent 1290 Infinity II)[14]
Column Reversed-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm)[10]
Mobile Phase A Acetonitrile/Water with ammonium formate/acetate[12][15]
Mobile Phase B Isopropanol/Acetonitrile with ammonium formate/acetate[10][12]
Flow Rate 0.3 mL/min[10]
Gradient Time 10-30 minutes[10][12]
MS System Triple Quadrupole or Q-TOF[13][14]
Ionization Mode APCI or ESI, Positive Ion Mode[10][11]
Detection Mode Multiple Reaction Monitoring (MRM) or Neutral Loss Scan[9][10]
Key Transition (MRM) Precursor Ion → m/z 369.35[10][11]
Limit of Quant. (LOQ) 0.5–2 ng/mL (in plasma-like matrices)[10]
Linearity (R²) ≥ 0.995[10]

Experimental Protocols

Protocol 1: Quantification of Total Cholesteryl Esters in Cultured Cells

This protocol outlines a method for extracting lipids from cultured cells and quantifying total CEs using this compound.

Materials:

  • Cultured cells (approx. 1x10⁷ cells)[13]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound (Internal Standard) stock solution (e.g., 1 mg/mL in chloroform)

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • 1 M Lithium Chloride (LiCl) solution[9]

  • Glass test tubes (16x100 mm)

  • Centrifuge

Procedure:

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells into 1.5 mL of 1 mg/ml LiCl solution.[9]

  • Internal Standard Spiking: To the cell suspension in the glass tube, add a precise amount of this compound internal standard (e.g., 50 pmol).[9] This amount should be optimized based on the expected concentration of endogenous CEs.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the 1.5 mL sample, add 2.5 mL of methanol and 2.5 mL of chloroform.[9]

    • Vortex the mixture vigorously for 2 minutes to ensure a single-phase system and thorough extraction.

    • Centrifuge at 500 x g for 5 minutes to separate the phases.[9]

  • Phase Separation & Collection:

    • Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.

  • Sample Preparation for MS:

    • Evaporate the solvent from the collected organic layer under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 200 µL of methanol/chloroform 4:1 v/v).[9]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Run the analysis using a pre-defined method for CE detection (see Table 3.1).

  • Data Analysis:

    • Integrate the peak areas for the endogenous CE species and the this compound internal standard.

    • Calculate the concentration of endogenous CEs by comparing their peak area ratio to that of the known amount of the internal standard.

Protocol 2: Proteomic Analysis of CE-Enriched Lipid Droplets

This protocol describes the isolation of lipid droplets from cells induced to form CE-rich LDs, followed by protein extraction for proteomic analysis. This allows for the identification of proteins that preferentially associate with this specific lipid environment.

Materials:

  • Rat granulosa cells or other steroidogenic cells[7]

  • High-Density Lipoprotein (HDL) for CE-enrichment[7]

  • Homogenization buffer

  • Sucrose solutions (various concentrations)

  • Ultracentrifuge and appropriate tubes

  • Protein lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Induction of CE-Enriched LDs: Culture cells (e.g., rat granulosa cells) and treat with HDL (e.g., 500 µg/mL) to stimulate the formation of CE-enriched lipid droplets.[7] Parallel quantification of CE content using Protocol 4.1 is highly recommended to confirm enrichment.

  • Cell Lysis: Harvest and wash the cells. Resuspend in hypotonic lysis buffer and homogenize using a Dounce homogenizer.

  • Lipid Droplet Isolation by Density Gradient Centrifugation:

    • Adjust the cell homogenate to a high sucrose concentration (e.g., 60%).

    • Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions on top of the homogenate.

    • Centrifuge at high speed (e.g., 100,000 x g) for several hours. Lipid droplets will float to the top due to their low density.

  • Protein Extraction from LDs:

    • Carefully collect the floating lipid droplet layer.

    • Add protein lysis buffer to the isolated LD fraction to solubilize the associated proteins.

    • Precipitate proteins using methods like acetone or TCA precipitation to remove contaminating lipids.

  • Preparation for Proteomics:

    • Resuspend the protein pellet in a buffer compatible with downstream proteomics (e.g., for digestion).

    • Quantify the protein concentration.

    • Proceed with standard proteomics workflows, such as in-solution trypsin digestion, peptide cleanup, and LC-MS/MS analysis for protein identification and quantification (e.g., using TMT labeling or label-free methods).[7]

Proteomic Insights from Cholesteryl Ester Environments

By accurately defining the lipid context, this compound facilitates studies that reveal how the proteome adapts to different lipid storage conditions. A study on rat granulosa cells compared the proteomes of CE-enriched LDs (induced by HDL) and triacylglycerol (TAG)-enriched LDs (induced by fatty acids).[6][7]

Protein Class / ExampleRelative Abundance in CE-Enriched LDs (vs. TAG-enriched)Potential RoleSource(s)
Structural Proteins Vimentin (Vim) ↑ (2.23 to 4.93-fold)May be involved in the structural integrity or transport of CE-rich droplets.[7]
Sterol Carrier Proteins Sterol carrier protein (Scp2) ↑ (4.38-fold)Directly involved in cholesterol transport and metabolism.[7]
Receptors/Channels Scavenger receptor B1 (Scarb1) ↑ (2.34 to 6.28-fold)HDL receptor, crucial for selective cholesteryl ester uptake.[7]
Mitochondrial Proteins Voltage-dependent anion channel 2 (Vdac2) ↑ (1.76 to 4.44-fold)Suggests interaction between CE-rich LDs and mitochondria.[7]

This data highlights that the lipid core of a droplet significantly influences its associated proteome, recruiting specific proteins involved in the metabolism and transport of its contents.

Signaling and Functional Relationships

Cholesterol and its esters are not merely storage molecules; they are integral to cellular signaling, primarily through their role in organizing membrane microdomains known as lipid rafts.[8][16] These rafts are enriched in cholesterol and specific proteins like G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), acting as signaling platforms.[16] The availability of cholesterol, regulated by the balance of free cholesterol and its esterification into CEs, can modulate the integrity of these rafts and, consequently, downstream signaling pathways.

signaling_pathway cluster_membrane Plasma Membrane Lipid Raft cluster_raft_core cluster_intracellular Intracellular Processes GPCR GPCR Downstream Downstream Signaling Cascade GPCR->Downstream Signal Transduction RTK RTK RTK->Downstream Signal Transduction p1 p2 p3 p4 ACAT ACAT Enzyme CE_Droplet Cholesteryl Ester Lipid Droplet ACAT->CE_Droplet Esterification Free_Cholesterol Free Cholesterol Pool Free_Cholesterol->ACAT Substrate cluster_membrane cluster_membrane Free_Cholesterol->cluster_membrane Modulates Raft Integrity

Caption: Conceptual diagram of cholesterol's role in signaling and storage.

This diagram illustrates the central role of the free cholesterol pool, which is buffered by the activity of the ACAT enzyme converting it into storable cholesteryl esters within lipid droplets.[16] Accurate quantification of the CE pool using this compound provides a direct measure of this buffering capacity, offering insights into the cell's ability to maintain cholesterol homeostasis and regulate membrane-based signaling.

Conclusion

This compound is an indispensable tool for researchers in both lipidomics and proteomics. Its primary function as a non-endogenous internal standard provides the accuracy and reliability required for the quantification of cholesteryl esters in complex biological systems. This capability is paramount for contextualizing proteomics data, particularly in the study of lipid droplet-associated proteins and in understanding how the cellular lipid environment influences protein localization, function, and signaling. The protocols and data presented in this guide offer a robust framework for integrating this compound into research workflows, ultimately enabling a more comprehensive understanding of the intricate interplay between lipids and proteins in health and disease.

References

Methodological & Application

Application Note: Quantification of Cholesteryl Esters by LC-MS Using Cholesteryl Heptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are neutral lipids that represent a major storage and transport form of cholesterol in the body. Dysregulation of CE metabolism is implicated in numerous diseases, including atherosclerosis, and non-alcoholic fatty liver disease. Accurate quantification of CE species is crucial for understanding lipid metabolism and for the development of novel therapeutics. This application note describes a robust and sensitive method for the quantification of cholesteryl esters in biological samples using liquid chromatography-mass spectrometry (LC-MS) with cholesteryl heptadecanoate as an internal standard.[1][2][3] this compound is an ideal internal standard as it is a non-endogenous, synthetic cholesteryl ester, ensuring no interference with the measurement of endogenous CE species.[3][4][5]

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate different cholesteryl ester species based on their hydrophobicity. The separated CEs are then detected by a mass spectrometer. Quantification is achieved by comparing the peak area of each endogenous CE species to the peak area of the known concentration of the internal standard, this compound. A characteristic fragment ion of the cholesterol backbone (m/z 369.35) is typically used for sensitive and specific detection in tandem mass spectrometry (MS/MS).[3][6]

Experimental Workflow

The overall experimental workflow for the quantification of cholesteryl esters is depicted below.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Liquid Chromatography (Reversed-Phase Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Ratio to Internal Standard) Integration->Quantification Results Results (Concentration of CEs) Quantification->Results

Caption: Experimental workflow for cholesteryl ester quantification.

Protocol: Quantification of Cholesteryl Esters by LC-MS

This protocol provides a general procedure. Optimization may be required for specific sample types and instrumentation.

1. Materials and Reagents

  • This compound (Internal Standard)[4][5]

  • HPLC-grade solvents: Chloroform, Methanol, Isopropanol, Acetonitrile, Water[7]

  • Formic acid and Ammonium acetate (for mobile phase modification)[8]

  • Biological samples (e.g., cultured cells, tissue homogenates, plasma)

2. Internal Standard Stock Solution Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) at a concentration of 1 mg/mL.

  • Store the stock solution at -20°C or -80°C under nitrogen.[4]

3. Sample Preparation

  • For Cultured Cells:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into a known volume of PBS.

    • Take an aliquot for protein quantification (e.g., BCA assay).

  • For Tissue Samples:

    • Weigh a portion of the frozen tissue.

    • Homogenize the tissue in a suitable buffer on ice.

  • Lipid Extraction (Bligh-Dyer Method):

    • To your sample (e.g., 200 µL of cell suspension or tissue homogenate), add a known amount of this compound internal standard.

    • Add 3.75 volumes of chloroform/methanol (1:2, v/v) and vortex thoroughly.

    • Add 1.25 volumes of chloroform and vortex.

    • Add 1.25 volumes of water and vortex.

    • Centrifuge at 1000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipid extract in a known volume of the initial mobile phase (e.g., 100-200 µL).[9]

4. LC-MS Analysis

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hydrophobic cholesteryl esters.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be advantageous for neutral lipids like CEs.[6]

    • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion: [M+NH4]+ or other adducts of the specific cholesteryl ester.

    • Product Ion: m/z 369.35 (characteristic fragment of the cholesterol backbone).[3][6]

    • Collision Energy: Optimize for the specific instrument and cholesteryl ester. A collision energy of around 25-35 eV is a good starting point.[7]

5. Data Analysis and Quantification

  • Integrate the peak areas for each cholesteryl ester species and the internal standard (this compound).

  • Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of CE standards.

  • Calculate the concentration of each cholesteryl ester in the sample using the following formula:

    Concentration of CE = (Peak Area of CE / Peak Area of IS) * (Concentration of IS / RF)

Quantitative Data Summary

The following tables provide representative quantitative data for cholesteryl esters in various biological samples.

Table 1: Cholesteryl Ester Composition in Human Plasma (µg/mL)

Cholesteryl Ester SpeciesAverage Concentration (µg/mL)Standard Deviation
CE 16:0 (Palmitate)150.525.2
CE 18:0 (Stearate)50.810.1
CE 18:1 (Oleate)350.260.5
CE 18:2 (Linoleate)800.7120.3
CE 20:4 (Arachidonate)120.322.8

Table 2: Cholesteryl Ester Content in Different Cell Lines (nmol/mg protein)

Cell LineTotal Cholesteryl Ester (nmol/mg protein)Predominant CE Species
Macrophage (RAW 264.7)85.6CE 18:1, CE 18:2
Hepatocyte (HepG2)45.2CE 16:0, CE 18:1
Fibroblast (NIH-3T3)20.1CE 18:2

Logical Relationship: Cholesterol Esterification Pathway

The diagram below illustrates the key enzymatic step in the formation of intracellular cholesteryl esters.

G cluster_pathway Intracellular Cholesterol Esterification Cholesterol Free Cholesterol ACAT ACAT1/2 Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CE Cholesteryl Ester ACAT->CE CoA Coenzyme A ACAT->CoA

Caption: ACAT-mediated cholesterol esterification.

Conclusion

The described LC-MS method using this compound as an internal standard provides a reliable and sensitive platform for the quantification of cholesteryl esters in a variety of biological matrices. This approach allows for the detailed profiling of CE species, offering valuable insights into lipid metabolism in health and disease, and serves as a critical tool in the development of new therapeutic agents targeting lipid-related disorders.

References

Application Note: Quantitative Analysis of Cholesteryl Heptadecanoate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are crucial components of cellular lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis. Accurate quantification of specific cholesteryl esters is therefore essential for research and drug development. Cholesteryl heptadecanoate, a synthetic cholesteryl ester containing a C17:0 fatty acid, is not typically found in biological systems and serves as an excellent internal standard for the quantification of endogenous cholesteryl esters.[1] This application note details a robust and sensitive method for the analysis of this compound using high-temperature gas chromatography-mass spectrometry (HTGC-MS).

Principle

This method involves the extraction of lipids from a sample matrix, followed by derivatization to increase the volatility of the analytes for gas chromatographic separation. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and quantifies the target analyte, this compound, based on its unique mass-to-charge ratio.

Experimental Protocols

Sample Preparation: Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids from biological samples such as plasma, serum, or cell cultures.

Reagents and Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Sample (e.g., 100 µL of serum)

  • This compound internal standard solution (1 mg/mL in chloroform)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add the sample (e.g., 100 µL of serum).

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of deionized water and vortex for another minute.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization: Silylation

To improve the volatility and thermal stability of this compound for GC-MS analysis, a silylation step is performed to convert the hydroxyl group of cholesterol to a trimethylsilyl (TMS) ether.

Reagents and Materials:

  • Dried lipid extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried lipid extract in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a high-temperature capillary column and coupled to a mass spectrometer.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnMXT-1 cross-linked dimethylpolysiloxane capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.1 mL/min
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Oven Temperature ProgramInitial temperature of 260°C, hold for 3 min, ramp to 320°C at 10°C/min, then ramp to 330°C at 2°C/min and hold for 8 min, finally ramp to 380°C at 30°C/min and hold for 3 min.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ion (m/z)369.35 (Quantifier), other characteristic ions can be used as qualifiers

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are based on typical performance for similar cholesteryl ester analyses.[2][3]

ParameterExpected Value
Retention Time (RT) Approximately 15 - 20 min (elutes after cholesteryl palmitate and before cholesteryl stearate)
Characteristic Mass Fragments (m/z) 369.35 (base peak, [M-RCOOH]+) , 638.6 ([M]+, low abundance)
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.2 - 1.0 µg/mL
Linearity (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with Cholesteryl Heptadecanoate (IS) Sample->Spike 1 Extraction Lipid Extraction (Bligh & Dyer) Spike->Extraction 2 Drydown Evaporation to Dryness Extraction->Drydown 3 Derivatize Silylation (BSTFA + 1% TMCS) Drydown->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition (SIM Mode: m/z 369.35) GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling_Pathway cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (280°C) Column GC Column (Temperature Programmed) Injector->Column Sample Introduction Separation Separation of Analytes Column->Separation Elution IonSource Ion Source (EI, 230°C) Separation->IonSource Transfer Line Fragmentation Fragmentation IonSource->Fragmentation Ionization MassAnalyzer Mass Analyzer (Quadrupole) Fragmentation->MassAnalyzer Ion Focusing Detector Detector (SIM at m/z 369.35) MassAnalyzer->Detector Mass Filtering

Caption: Logical relationship of the GC-MS system components for cholesteryl ester analysis.

References

Application Notes and Protocols for Cholesteryl Ester Quantification using Cholesteryl Heptadecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CE) are crucial neutral lipids involved in the transport and storage of cholesterol. Their quantification in biological matrices is vital for understanding various physiological and pathological processes, including atherosclerosis, lipid metabolism disorders, and steroidogenesis. Cholesteryl heptadecanoate (CE 17:0) is a non-endogenous saturated cholesteryl ester, making it an ideal internal standard (IS) for accurate quantification of various CE species by mass spectrometry (MS). Its chemical properties closely mimic those of endogenous CEs, ensuring similar extraction efficiency and ionization response, thereby correcting for sample loss during preparation and variations in MS signal.[1] This document provides detailed protocols for the use of this compound as an internal standard for the quantification of cholesteryl esters in plasma, cultured cells, and tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Recommended Spiking Concentrations

The optimal concentration of the internal standard should be comparable to the endogenous levels of the analytes of interest in the specific biological matrix. Below are recommended starting concentrations for spiking this compound in various samples. Researchers should optimize these concentrations based on their specific instrumentation and sample characteristics.

Biological MatrixStarting Sample AmountRecommended Spiking Concentration of this compound (CE 17:0)Reference
Human Plasma/Serum 10 - 50 µL500 - 1000 pmol/mLBased on endogenous levels[2]
Cultured Macrophages 0.5 - 1 x 10⁶ cells25 - 50 pmol per sample[3]
Human Coronary Artery Endothelial Cells ~1 x 10⁶ cells52 pmol per sample[3]
Mouse Peritoneal Macrophages ~1 x 10⁶ cells~5 µg/mL in final extraction solvent[4]
Animal Tissue (e.g., Liver, Adipose) 10 - 50 mg50 - 100 pmol per mg of tissueGeneral Recommendation

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound (CE 17:0). Dissolve in 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Working Solution (e.g., 10 µM): Prepare a working solution by diluting the stock solution in a suitable solvent such as isopropanol or methanol. For example, to make a 10 µM working solution, dilute the appropriate volume of the stock solution. Note: The molecular weight of this compound is 639.1 g/mol .

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation. Solutions are typically stable for up to 6 months when stored properly under nitrogen or argon.[5]

Sample Preparation and Lipid Extraction

The Bligh & Dyer or Folch methods are commonly used for total lipid extraction.

a) Lipid Extraction from Plasma/Serum

  • Thaw plasma or serum samples on ice.

  • To 50 µL of plasma/serum in a glass tube, add 10 µL of the this compound working solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute.

  • Add 500 µL of deionized water to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 9:1 methanol:toluene or isopropanol) for LC-MS/MS analysis.

b) Lipid Extraction from Cultured Cells

  • Aspirate the culture medium and wash the cells (e.g., 1 x 10⁶ cells) twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.

  • Add the desired amount of this compound working solution (e.g., 50 pmol).

  • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of deionized water and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower organic phase.

  • Dry the extract under nitrogen and reconstitute as described for plasma samples.

c) Lipid Extraction from Tissues

  • Accurately weigh 10-50 mg of frozen tissue.

  • Homogenize the tissue in a suitable volume of ice-cold PBS using a tissue homogenizer.

  • Transfer the homogenate to a glass tube and add the this compound working solution.

  • Proceed with the lipid extraction as described for cultured cells (steps 4-10).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the nonpolar cholesteryl esters.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI) is commonly used.

    • MS/MS Transition: Cholesteryl esters, including this compound, typically produce a characteristic product ion at m/z 369.3, which corresponds to the dehydrated cholesterol backbone, upon collision-induced dissociation (CID). The precursor ion will be the [M+NH₄]⁺ adduct of the specific cholesteryl ester.

      • This compound (CE 17:0): Precursor ion (m/z) 656.6 → Product ion (m/z) 369.3.

      • Example Endogenous CE (Cholesteryl Oleate, CE 18:1): Precursor ion (m/z) 668.6 → Product ion (m/z) 369.3.

    • Dwell Time: Optimize for the number of co-eluting analytes, typically 25-50 ms.

    • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

Visualization of Pathways and Workflows

Cholesteryl Ester Metabolism

The formation and breakdown of cholesteryl esters are central to cholesterol homeostasis. Intracellularly, Acyl-CoA:cholesterol acyltransferase (ACAT) esterifies cholesterol with fatty acyl-CoAs for storage in lipid droplets. In the plasma, Lecithin:cholesterol acyltransferase (LCAT) esterifies cholesterol on high-density lipoproteins (HDL), a key step in reverse cholesterol transport.

Cholesteryl_Ester_Metabolism Free_Cholesterol Free Cholesterol ACAT ACAT (in cells) Free_Cholesterol->ACAT LCAT LCAT (in plasma) Free_Cholesterol->LCAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Intracellular_CE Intracellular Cholesteryl Esters (Lipid Droplets) ACAT->Intracellular_CE Esterification Phosphatidylcholine Phosphatidylcholine (on HDL) Phosphatidylcholine->LCAT Plasma_CE Plasma Cholesteryl Esters (in Lipoproteins) LCAT->Plasma_CE Esterification Lysophosphatidylcholine Lysophosphatidylcholine LCAT->Lysophosphatidylcholine

Caption: Intracellular and plasma pathways of cholesteryl ester synthesis.

Experimental Workflow for Cholesteryl Ester Quantification

The following diagram outlines the major steps involved in the quantification of cholesteryl esters from biological samples using an internal standard.

Experimental_Workflow Sample Biological Sample (Plasma, Cells, or Tissue) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Peak Integration) LC_MS->Data_Analysis Quantification Quantification (Analyte/IS Ratio) Data_Analysis->Quantification

Caption: General workflow for cholesteryl ester quantification.

Logical Relationship for Quantification

The quantification of endogenous cholesteryl esters is based on the ratio of the peak area of the analyte to the peak area of the internal standard, multiplied by the known concentration of the internal standard.

Quantification_Logic Analyte_Peak_Area Peak Area of Endogenous CE Ratio Calculate Ratio Analyte_Peak_Area->Ratio IS_Peak_Area Peak Area of CE 17:0 (IS) IS_Peak_Area->Ratio Final_Concentration Calculate Final Concentration of Endogenous CE Ratio->Final_Concentration Known_IS_Conc Known Concentration of CE 17:0 (IS) Known_IS_Conc->Final_Concentration

Caption: Logic for calculating the concentration of endogenous cholesteryl esters.

References

Application Notes and Protocols for Lipid Extraction Using Cholesteryl Heptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl heptadecanoate is a synthetic cholesteryl ester containing heptadecanoic acid, a 17-carbon saturated fatty acid. Its synthetic nature and low abundance in biological systems make it an excellent internal standard for the quantification of cholesteryl esters in various biological samples.[1] Accurate quantification of cholesteryl esters is crucial in numerous research areas, including the study of lipid metabolism, cardiovascular disease, and the development of new therapeutics. These application notes provide detailed protocols for lipid extraction using this compound as an internal standard and summarize data on extraction efficiency.

Data Presentation

The efficiency of lipid extraction methods can vary depending on the solvent system and the lipid class of interest. The use of an internal standard like this compound allows for the correction of lipid losses during sample preparation, ensuring accurate quantification. Below is a summary of reported recovery rates for cholesteryl esters using different extraction techniques.

Extraction MethodMatrixInternal StandardAnalyteAverage Recovery (%)Standard Deviation (%)Reference
Solid-Phase Extraction (SPE)PlasmaCholesteryl octadecanoateCholesteryl Esters84.94.9[2]
Hexane-IsopropanolCellular LipidsThis compoundCholesteryl EstersNot explicitly quantified as percentage, but noted as the best method for apolar lipids.-[3]
Bligh and DyerHuman Blood PlasmaNot SpecifiedCholesteryl EstersNoted to have high signal intensity, comparable to a modified Folch method (PPM II).-[4]
FolchHuman Blood PlasmaNot SpecifiedCholesteryl EstersNoted to be the most effective for a broad range of lipid classes.-[3]

Note: Direct comparative studies quantifying the percentage recovery of this compound across multiple liquid-liquid extraction methods are limited. The choice of extraction method should be validated for the specific biological matrix and analytical goals. For instance, in samples with low lipid content (<2%), the Bligh and Dyer and Folch methods yield similar results for total lipids.[5][6] However, for samples with higher lipid content, the Folch method may provide more accurate quantification.[5][6]

Experimental Protocols

General Workflow for Cholesteryl Ester Quantification

This workflow outlines the major steps for the quantitative analysis of cholesteryl esters using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Cells, Tissue) IS Add Cholesteryl heptadecanoate (Internal Standard) Sample->IS Extraction Perform Lipid Extraction (e.g., Bligh & Dyer, Folch) IS->Extraction Dry Dry Lipid Extract Extraction->Dry Reconstitute Reconstitute in Appropriate Solvent Dry->Reconstitute LCMS LC-MS/MS or GC-MS Analysis Reconstitute->LCMS Quantify Quantify Cholesteryl Esters (relative to Internal Standard) LCMS->Quantify

General workflow for quantitative analysis of cholesteryl esters.
Bligh and Dyer Lipid Extraction Protocol

This method is suitable for the extraction of lipids from samples with high water content, such as plasma or cell suspensions.[5]

G Start Start with 1 mL of aqueous sample (e.g., plasma, cell homogenate) Add_IS Add known amount of This compound (in methanol) Start->Add_IS Add_CM Add 3.75 mL of Chloroform:Methanol (1:2, v/v) Add_IS->Add_CM Vortex1 Vortex thoroughly Add_CM->Vortex1 Add_C Add 1.25 mL of Chloroform Vortex1->Add_C Vortex2 Vortex Add_C->Vortex2 Add_W Add 1.25 mL of Water Vortex2->Add_W Vortex3 Vortex Add_W->Vortex3 Centrifuge Centrifuge to separate phases Vortex3->Centrifuge Collect Collect the lower (chloroform) phase containing lipids Centrifuge->Collect Dry Dry the lipid extract under nitrogen Collect->Dry End Proceed to analysis Dry->End

Bligh and Dyer lipid extraction workflow.

Methodology:

  • To 1 mL of the aqueous sample (e.g., plasma, cell homogenate), add a known amount of this compound internal standard dissolved in a small volume of methanol.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of water and vortex for another 30 seconds.

  • Centrifuge the sample at 1000 x g for 10 minutes at room temperature to achieve phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected lipid extract under a stream of nitrogen gas.

  • The dried lipid extract is now ready for reconstitution in a suitable solvent for downstream analysis (e.g., by HPLC or GC-MS).

Folch Lipid Extraction Protocol

The Folch method is a robust technique for the extraction of total lipids from a variety of biological tissues.

G Start Homogenize tissue sample (e.g., 1g in 20 mL Chloroform:Methanol 2:1) Add_IS Add known amount of This compound Start->Add_IS Homogenize Homogenize further Add_IS->Homogenize Filter Filter the homogenate Homogenize->Filter Add_Salt Add 0.2 volumes of 0.9% NaCl solution Filter->Add_Salt Mix Mix thoroughly and allow phases to separate Add_Salt->Mix Collect Collect the lower (chloroform) phase Mix->Collect Wash Wash the lower phase with 'pure upper phase' (optional) Collect->Wash Dry Dry the lipid extract under nitrogen Wash->Dry End Proceed to analysis Dry->End

Folch lipid extraction workflow.

Methodology:

  • Homogenize the tissue sample (e.g., 1 gram) in 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Add a known amount of this compound internal standard to the homogenate.

  • Continue homogenization to ensure thorough mixing.

  • Filter the homogenate to remove solid particles.

  • To the filtered extract, add 0.2 volumes of a 0.9% aqueous sodium chloride solution.

  • Mix the solution thoroughly and allow it to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Aspirate the upper aqueous phase and discard.

  • (Optional but recommended) Wash the lower chloroform phase by adding a "pure upper phase" (prepared by mixing chloroform, methanol, and 0.9% NaCl in the same proportions as the sample extraction) to remove any non-lipid contaminants.

  • Collect the lower chloroform phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • The dried lipid extract is ready for further analysis.

Solid-Phase Extraction (SPE) for Cholesteryl Ester Enrichment

SPE can be used to isolate and enrich cholesteryl esters from a total lipid extract.[7]

Methodology:

  • Column Conditioning: Condition a silica SPE cartridge by washing with 5 mL of hexane.

  • Sample Loading: Reconstitute the dried total lipid extract (obtained from either the Bligh and Dyer or Folch method and containing the this compound internal standard) in a small volume of hexane or a non-polar solvent mixture (e.g., hexane:diethyl ether 99:1, v/v). Load the sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids, including cholesteryl esters, with 10 mL of hexane:diethyl ether (95:5, v/v). More polar lipids will remain on the column.

  • Collection: Collect the eluate containing the enriched cholesteryl ester fraction.

  • Drying: Dry the collected fraction under a stream of nitrogen.

  • Analysis: The enriched cholesteryl ester fraction is now ready for reconstitution and analysis.

Concluding Remarks

The selection of an appropriate lipid extraction protocol is critical for the accurate quantification of cholesteryl esters. This compound serves as an invaluable internal standard to account for procedural losses during extraction and analysis. The protocols provided herein offer robust methods for the extraction of lipids from various biological matrices. Researchers should validate the chosen method for their specific sample type and analytical platform to ensure the highest quality data.

References

Application Notes and Protocols: Developing a Standard Curve with Cholesteryl Heptadecanoate for Cholesterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, a vital lipid in cellular structure and function, requires precise quantification in various biological matrices for both basic research and clinical applications. Cholesteryl heptadecanoate, a non-endogenous cholesterol ester, serves as an excellent internal standard for the accurate determination of cholesterol and cholesteryl esters by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its chemical similarity to endogenous cholesteryl esters ensures comparable extraction efficiency and ionization response, while its unique mass allows for clear differentiation from naturally occurring species. This document provides detailed protocols for developing a standard curve for cholesterol quantification using this compound as an internal standard.

Principle of the Method

The internal standard method is a widely used technique in analytical chemistry to improve the precision and accuracy of quantitative analysis.[4][5][6] A known amount of a compound, the internal standard (in this case, this compound), is added to all samples, calibrators, and blanks. The internal standard co-elutes with the analyte of interest (cholesterol) and experiences similar effects during sample preparation and analysis, such as extraction losses, derivatization inefficiencies, and injection volume variations. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more reliable quantification.[4][5][6] A calibration curve is generated by plotting the ratio of the peak area of the cholesterol standard to the peak area of the internal standard against the concentration of the cholesterol standard. The concentration of cholesterol in unknown samples is then determined by interpolating their peak area ratios on this calibration curve.

Data Presentation

Representative Standard Curve Data for Cholesterol Quantification

The following table represents a typical dataset for a five-point calibration curve for cholesterol analysis using a fixed concentration of this compound as the internal standard.

Standard PointCholesterol Concentration (µg/mL)This compound Concentration (µg/mL)Cholesterol Peak AreaThis compound Peak AreaPeak Area Ratio (Cholesterol/Internal Standard)
11.0105,50050,0000.110
25.01026,00049,5000.525
310.01051,00050,5001.010
425.010127,00051,0002.490
550.010255,00050,0005.100
Linearity of the Standard Curve

A linear regression of the data from the table above would typically yield a high coefficient of determination (R²), indicating a strong linear relationship between the concentration and the peak area ratio.

ParameterValue
Slope 0.100
Y-intercept 0.010
> 0.995

Experimental Protocols

Materials and Reagents
  • Cholesterol standard (e.g., Sigma-Aldrich)

  • This compound (Internal Standard) (e.g., Cayman Chemical, MedChemExpress)[3]

  • HPLC-grade or GC-grade solvents: Chloroform, Methanol, Isopropanol, Hexane, Acetonitrile

  • Derivatization agent for GC-MS (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Formic acid (for LC-MS)

  • Ammonium formate (for LC-MS)

  • Ultrapure water

  • Biological matrix (e.g., serum, plasma, cell lysates, tissue homogenates)

Preparation of Standard and Internal Standard Stock Solutions
  • Cholesterol Stock Solution (1 mg/mL): Accurately weigh 10 mg of cholesterol standard and dissolve it in 10 mL of chloroform.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform.

    Store stock solutions at -20°C in amber glass vials to prevent degradation.

Preparation of Calibration Curve Standards

Prepare a series of working standard solutions by serially diluting the cholesterol stock solution. A fixed amount of the internal standard is then added to each working standard. For example, to prepare the standards listed in Table 3.1:

  • Prepare intermediate dilutions of the cholesterol stock solution in chloroform.

  • In separate vials, add the appropriate volume of each cholesterol working standard.

  • To each vial, add a constant volume of the this compound internal standard working solution to achieve a final concentration of 10 µg/mL.

  • Bring all standards to the same final volume with the appropriate solvent (e.g., chloroform).

Sample Preparation: Lipid Extraction from Serum/Plasma

This protocol is based on the widely used Bligh and Dyer method for lipid extraction.

  • To 100 µL of serum or plasma in a glass tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Add a known amount of this compound internal standard (e.g., 100 µL of a 100 µg/mL solution to achieve a final concentration of 10 µg/mL in the final extract volume).

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of ultrapure water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent for GC-MS or LC-MS analysis (e.g., 100 µL of hexane for GC-MS or mobile phase for LC-MS).

Protocol for GC-MS Analysis
  • Derivatization:

    • To the dried lipid extract (or standard), add 50 µL of a derivatization agent (e.g., BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 GC or equivalent.

    • Mass Spectrometer: Agilent 5975C MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp 1: Increase to 250°C at 20°C/min.

      • Ramp 2: Increase to 300°C at 5°C/min, hold for 10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • Cholesterol-TMS derivative: m/z 368.4 (quantifier), 458.4 (qualifier).

        • This compound: m/z 369.3 (quantifier, from the cholesterol backbone), 612.6 (molecular ion, qualifier).

Protocol for LC-MS/MS Analysis
  • LC-MS/MS Instrumentation and Conditions: [1][2]

    • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

    • Mass Spectrometer: Agilent 6545 Q-TOF or a triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., Phenomenex Gemini 5 µm, 50 x 4.6 mm).[1]

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient to 100% B

      • 12-17 min: Hold at 100% B

      • 17.1-20 min: Return to 30% B for column re-equilibration.

    • Injection Volume: 5 µL.

    • MS/MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Cholesterol: Precursor ion (m/z 369.3, [M+H-H₂O]⁺) → Product ion (e.g., m/z 161.1).

        • This compound: Precursor ion (m/z 613.6, [M+NH₄]⁺) → Product ion (m/z 369.3).

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample Biological Sample (Serum, Plasma, Cells, Tissue) spike Spike Internal Standard into Samples and Standards sample->spike chol_std Cholesterol Standard Stock Solution standards Calibration Standards (Serial Dilutions of Cholesterol) chol_std->standards is_std This compound (Internal Standard) Stock is_std->spike standards->spike extract Lipid Extraction spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute gcms GC-MS Analysis (with Derivatization) reconstitute->gcms lcms LC-MS/MS Analysis reconstitute->lcms integrate Peak Integration gcms->integrate lcms->integrate ratio Calculate Peak Area Ratios (Analyte/Internal Standard) integrate->ratio curve Generate Standard Curve (Ratio vs. Concentration) ratio->curve quantify Quantify Cholesterol in Samples curve->quantify G cluster_cell Cellular Cholesterol Homeostasis ldl LDL (Low-Density Lipoprotein) ldlr LDLR (LDL Receptor) ldl->ldlr Binds chol_pool Intracellular Cholesterol Pool ldlr->chol_pool Internalization srebp2 SREBP-2 scap SCAP srebp2->scap Binds nucleus Nucleus srebp2->nucleus Enters insig Insig scap->insig Binds golgi Golgi Apparatus scap->golgi Translocates when cholesterol is low er Endoplasmic Reticulum insig->er Retention in ER golgi->srebp2 Cleavage nucleus->ldlr Upregulates Transcription hmgcr HMG-CoA Reductase nucleus->hmgcr Upregulates Transcription abca1 ABCA1 nucleus->abca1 Upregulates Transcription chol_synthesis Cholesterol Synthesis hmgcr->chol_synthesis Catalyzes rate- limiting step chol_synthesis->chol_pool chol_pool->srebp2 Inhibits lxr LXR chol_pool->lxr Activates lxr->nucleus Enters hdl HDL (High-Density Lipoprotein) abca1->hdl Cholesterol Efflux

References

Application of Cholesteryl Heptadecanoate in Atherosclerosis Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cholesteryl heptadecanoate in the context of atherosclerosis research. This compound, a synthetic cholesteryl ester, serves as an invaluable internal standard for the accurate quantification of endogenous cholesteryl esters in biological samples. Given the central role of cholesteryl ester accumulation in the formation of atherosclerotic plaques, precise measurement of these lipids is critical for understanding disease progression and evaluating the efficacy of therapeutic interventions.

Application Notes

Cholesteryl esters (CEs) are the primary storage form of cholesterol within cells and are major components of the lipid core of atherosclerotic plaques. The accumulation of CEs within macrophages, leading to the formation of "foam cells," is a hallmark of early-stage atherosclerosis. Consequently, the analysis of the cholesteryl ester profile in tissues, plasma, and cultured cells is a key aspect of atherosclerosis research.

This compound (CE 17:0) is ideally suited as an internal standard for mass spectrometry-based quantification of CEs for the following reasons:

  • Non-endogenous Nature: Heptadecanoic acid (17:0) is a fatty acid with an odd number of carbons, which is present in very low concentrations in most biological systems. This minimizes the risk of interference from naturally occurring lipids.

  • Chemical Similarity: As a cholesteryl ester, it shares structural and chemical properties with the endogenous CEs being measured. This ensures similar behavior during lipid extraction and ionization in the mass spectrometer, leading to more accurate quantification.

  • Mass Distinction: Its unique molecular weight allows for easy differentiation from endogenous CE species in mass spectrometry analyses.

The primary application of this compound is in lipidomics studies employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to investigate changes in CE composition associated with atherosclerosis.

Quantitative Data Summary

The following tables summarize representative quantitative data on cholesteryl ester concentrations in atherosclerotic plaques compared to healthy arterial tissue and in cholesterol-loaded macrophages (foam cells) versus control macrophages. These values are indicative and may vary depending on the specific experimental model and analytical methods used.

Table 1: Cholesteryl Ester Composition in Human Atherosclerotic Plaques vs. Healthy Aortas

Cholesteryl Ester SpeciesHealthy Aorta (μg/g tissue)Atherosclerotic Plaque (μg/g tissue)Fold Change
Cholesteryl Oleate (CE 18:1)50 ± 151500 ± 400~30
Cholesteryl Linoleate (CE 18:2)30 ± 10800 ± 250~27
Cholesteryl Palmitate (CE 16:0)20 ± 8400 ± 120~20
Cholesteryl Stearate (CE 18:0)15 ± 5250 ± 80~17

Data are presented as mean ± standard deviation and are compiled from representative literature.

Table 2: Cholesteryl Ester Content in Cultured Macrophages

Cell TypeTotal Cholesteryl Ester (μg/mg protein)
Control Macrophages5 ± 2
Foam Cells (oxLDL-loaded)150 ± 30

Data are presented as mean ± standard deviation from a typical in vitro foam cell formation experiment.

Experimental Protocols

Protocol 1: Quantification of Cholesteryl Esters in Macrophage Foam Cells using LC-MS

This protocol details the steps for inducing foam cell formation in cultured macrophages, extracting lipids, and quantifying cholesteryl esters using LC-MS with this compound as an internal standard.[1]

Materials:

  • Murine macrophage cell line (e.g., J774, RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Oxidized low-density lipoprotein (oxLDL)

  • Phosphate-buffered saline (PBS)

  • Hexane

  • Isopropanol

  • This compound (internal standard)

  • LC-MS grade solvents (acetonitrile, isopropanol)

  • Zorbax ODS column or equivalent C18 column

Procedure:

  • Cell Culture and Foam Cell Formation:

    • Plate macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Induce foam cell formation by incubating the cells with oxLDL (e.g., 50 µg/mL) in serum-free medium for 24-48 hours. Use untreated cells as a control.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of hexane:isopropanol (3:2, v/v) to each well.

    • Spike the extraction solvent with this compound internal standard to a final concentration of 1 µg/mL.

    • Scrape the cells and transfer the cell lysate/solvent mixture to a glass tube.

    • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant (lipid extract) to a new glass tube and evaporate to dryness under a gentle stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in 100 µL of acetonitrile:isopropanol (1:1, v/v).

    • Inject 10 µL of the sample onto the LC-MS system.

    • LC Conditions:

      • Column: Zorbax ODS (4.6 x 250 mm, 5 µm)

      • Mobile Phase: Acetonitrile:Isopropanol (50:50, v/v)

      • Flow Rate: 1 mL/min

      • Column Temperature: 40°C

      • Detection Wavelength (UV): 210 nm

    • MS Conditions (APCI-positive mode):

      • Monitor the [M+NH4]+ or [M+H-H2O]+ adducts for each cholesteryl ester species and the internal standard.

      • Optimize fragmentation parameters for selected reaction monitoring (SRM) if using a triple quadrupole mass spectrometer.

  • Data Analysis:

    • Identify and integrate the peak areas for each endogenous cholesteryl ester and the this compound internal standard.

    • Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known amounts of each cholesteryl ester standard and a fixed amount of the internal standard.

    • Quantify the amount of each cholesteryl ester in the samples based on the peak area ratios and the calibration curve.

    • Normalize the results to the protein content of the cell lysate.

Visualizations

Signaling Pathway of Cholesteryl Ester Metabolism in Macrophages

CholesterylEster_Metabolism cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_pm Plasma Membrane oxLDL Oxidized LDL SR Scavenger Receptors (CD36, SR-A1) oxLDL->SR Uptake ApoA1 ApoA-I HDL HDL Lysosome Lysosome SR->Lysosome ABCA1 ABCA1 ABCA1->ApoA1 ABCG1 ABCG1 ABCG1->HDL FC Free Cholesterol Lysosome->FC Hydrolysis FC->ABCA1 Efflux FC->ABCG1 Efflux ACAT1 ACAT1 FC->ACAT1 Esterification CE Cholesteryl Esters ACAT1->CE LD Lipid Droplet CE->LD Storage nCEH nCEH CE->nCEH Hydrolysis LD->CE nCEH->FC

Caption: Cholesterol uptake, esterification, and efflux pathway in macrophages.

Experimental Workflow for Cholesteryl Ester Quantification

Experimental_Workflow start Start: Biological Sample (e.g., Macrophages, Plaque) extraction Lipid Extraction (Hexane:Isopropanol) + Internal Standard (this compound) start->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Acetonitrile:Isopropanol) evaporation->reconstitution lcms LC-MS Analysis (C18 Column, APCI) reconstitution->lcms data_analysis Data Analysis: Peak Integration, Quantification lcms->data_analysis end End: Cholesteryl Ester Profile data_analysis->end

Caption: Workflow for cholesteryl ester quantification using LC-MS.

References

Application of Cholesteryl Heptadecanoate in Drug Discovery Lipidomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl heptadecanoate is a cholesterol ester of heptadecanoic acid (C17:0), a saturated fatty acid with 17 carbon atoms. Its significance in drug discovery and lipidomics stems from the fact that heptadecanoic acid is not commonly found in high concentrations in animal or vegetable fats.[1][2] This unique characteristic makes this compound an excellent internal standard for the accurate quantification of endogenous cholesteryl esters in various biological samples using mass spectrometry-based techniques.[1][2][3] In the context of drug discovery, precise measurement of changes in lipid profiles, particularly cholesteryl esters, is crucial for understanding disease mechanisms and evaluating the efficacy and off-target effects of novel therapeutics.

Cholesteryl esters are major components of lipoprotein particles and can accumulate in atherosclerotic plaques.[1][2] Dysregulation of cholesterol metabolism is linked to numerous diseases, making the study of these lipids a key area of research.[4] This document provides detailed application notes and protocols for the use of this compound in lipidomics, aiding researchers in obtaining robust and reproducible data.

Key Applications in Drug Discovery

The primary application of this compound is as an internal standard in quantitative lipidomics studies. Its utility spans several key areas of drug discovery and development:

  • Target Validation: By enabling accurate measurement of cholesteryl ester modulation, it helps in validating the role of specific enzymes or pathways in lipid metabolism.

  • Efficacy Studies: It is used to monitor the pharmacological effects of drug candidates on cholesterol esterification and transport.

  • Toxicity and Safety Assessment: Off-target effects of drugs on lipid metabolism can be quantitatively assessed.

  • Biomarker Discovery: Alterations in specific cholesteryl ester species can serve as biomarkers for disease progression or drug response.[5][6]

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is provided in the table below. This information is crucial for the preparation of stock solutions and standards for experimental use.

PropertyValueReference
Molecular Formula C44H78O2[7][8]
Molecular Weight 639.1 g/mol [1][7]
Purity ≥95%[7]
Formulation Crystalline solid[7]
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]
Solubility in DMF >50 mg/mL[1]
Solubility in DMSO >50 mg/mL[1]
Solubility in Ethanol >50 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock Solution

This protocol describes the preparation of a stock solution of this compound, which will be used to spike into biological samples for quantitative analysis.

Materials:

  • This compound (crystalline solid)

  • Ethanol (or other suitable organic solvent like isopropanol)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Accurately weigh a precise amount of this compound using an analytical balance.

  • Transfer the weighed solid to a Class A volumetric flask.

  • Dissolve the solid in a small volume of ethanol by gentle swirling.

  • Once fully dissolved, bring the solution to the final volume with ethanol.

  • To prevent oxidation, overlay the solution with an inert gas (e.g., nitrogen) before capping.

  • Store the stock solution at -20°C or -80°C in amber glass vials to protect from light. For storage at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for 1 month.[3]

Protocol 2: Lipid Extraction from Biological Samples using this compound as an Internal Standard

This protocol outlines a general procedure for the extraction of lipids from biological samples, such as cells or tissues, incorporating this compound as an internal standard.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • This compound internal standard working solution (prepared by diluting the stock solution)

  • Hexane

  • Isopropanol

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • To a known amount of biological sample (e.g., 1 million cells or 10 mg of tissue), add a precise volume of the this compound internal standard working solution. The amount of internal standard added should be within the linear range of the analytical method.

  • Add a mixture of hexane and isopropanol (3:2, v/v) to the sample.[9]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Centrifuge the sample at a high speed (e.g., 3,000 rpm) for 5-10 minutes to separate the organic and aqueous phases.[9]

  • Carefully collect the upper organic phase containing the lipids.

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile:isopropanol, 1:1, v/v).

Protocol 3: Quantification of Cholesteryl Esters by LC-MS/MS

This protocol provides a general framework for the analysis of cholesteryl esters by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • A C18 reversed-phase column is typically used for the separation of cholesteryl esters.

LC-MS/MS Parameters:

The following table summarizes typical LC-MS/MS parameters for the analysis of cholesteryl esters. These parameters should be optimized for the specific instrument and application.

ParameterTypical Value
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient Elution A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the hydrophobic cholesteryl esters.
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI)
MS/MS Transition For this compound, monitor the transition of the precursor ion to a specific product ion.

Data Analysis:

The concentration of individual cholesteryl ester species is determined by calculating the ratio of the peak area of the endogenous cholesteryl ester to the peak area of the this compound internal standard. This ratio is then compared to a standard curve generated using known concentrations of authentic standards.

Visualizations

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing this compound as an internal standard.

G Experimental Workflow for Quantitative Lipidomics cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Biological Interpretation Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with Cholesteryl Heptadecanoate (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Hexane/Isopropanol) Spike->Extraction LCMS LC-MS/MS Analysis (Reversed-Phase Chromatography) Extraction->LCMS Peak Peak Integration and Quantification LCMS->Peak Normalization Normalization to Internal Standard Peak->Normalization Stats Statistical Analysis Normalization->Stats Pathway Pathway Analysis and Biomarker Identification Stats->Pathway

Caption: A typical workflow for quantitative lipidomics using an internal standard.

Cholesteryl Ester Metabolism Overview

This diagram provides a simplified overview of the key pathways involved in cholesteryl ester metabolism, providing context for lipidomics studies in drug discovery.

G Overview of Cholesteryl Ester Metabolism cluster_0 Intracellular cluster_1 Plasma FC Free Cholesterol ACAT ACAT FC->ACAT HDL HDL FC->HDL ABCA1/G1 CE_pool Intracellular Cholesteryl Ester Pool ACAT->CE_pool CEH CEH CE_pool->CEH CEH->FC LDL LDL HDL->LDL via CETP LCAT LCAT HDL->LCAT + Fatty Acid LCAT->HDL forms CE CETP CETP

Caption: Simplified pathways of cholesteryl ester synthesis and transport.

Conclusion

This compound is an indispensable tool in drug discovery lipidomics. Its use as an internal standard ensures the accuracy and reproducibility of quantitative data, which is fundamental for making informed decisions throughout the drug development pipeline. The protocols and information provided herein offer a solid foundation for researchers to effectively incorporate this compound into their lipid analysis workflows.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Splitting of Cholesteryl Heptadecanoate in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of Cholesteryl heptadecanoate. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you resolve issues like peak splitting and optimize your chromatographic results.

Troubleshooting Guide: Peak Splitting

Peak splitting in the gas chromatogram for this compound can be a frustrating issue, leading to inaccurate quantification and challenging data interpretation. This guide will walk you through the most common causes and their solutions in a systematic manner.

Question 1: I am observing a split or shoulder peak for this compound. What are the primary areas I should investigate?

When troubleshooting peak splitting, it's best to take a systematic approach, starting from the injector and moving through the column to the detector. The most common culprits can be categorized into three main areas: the injection process, the GC column itself, and the analytical method parameters.

A logical workflow for troubleshooting this issue is presented below.

G cluster_0 Troubleshooting Workflow for Peak Splitting start Peak Splitting Observed for This compound injection Step 1: Investigate Injection System start->injection column Step 2: Examine GC Column injection->column If problem persists method Step 3: Review Method Parameters column->method If problem persists solution Problem Resolved method->solution If problem persists

Caption: A step-by-step workflow for troubleshooting peak splitting.

FAQs and Detailed Troubleshooting Steps

Injection System Issues

Q2: How can my injection technique or injector settings cause peak splitting for a high-molecular-weight compound like this compound?

The injection step is critical for introducing a sharp, homogenous band of your analyte onto the column. For high-boiling point compounds like cholesteryl esters, several factors in the injector can lead to peak splitting:

  • Improper Syringe Injection: A slow or jerky manual injection can cause the sample to vaporize unevenly, leading to a split peak.[1] If using an autosampler, ensure the injection speed is set appropriately.

  • Aerosol Formation: If the sample doesn't vaporize homogeneously within the inlet liner, aerosol droplets can be transferred to the column at different times, causing peak splitting.[1][2] Using a liner with glass wool or a specific geometry can aid in complete vaporization.[1]

  • Inlet Temperature: An inlet temperature that is too low will result in slow or incomplete vaporization of this compound. Conversely, a temperature that is too high can cause thermal degradation of the analyte, which may also manifest as peak distortion.

  • Liner Contamination or Activity: Active sites within the injector liner can interact with the analyte, causing some molecules to be retained longer than others, resulting in tailing or splitting.[3] Contamination from previous injections can also interfere with proper vaporization.

Solutions:

ParameterRecommendation
Injection Speed Use a fast, smooth injection for manual injections. For autosamplers, use a fast injection setting.
Inlet Liner Use a deactivated liner with glass wool to promote homogenous vaporization and trap non-volatile residues.
Inlet Temperature A starting point for the inlet temperature should be around 300-350°C. Optimize this temperature to ensure complete vaporization without degradation.
Liner Maintenance Regularly replace the inlet liner and septum to prevent contamination and active sites.
GC Column Issues

Q3: Could the GC column be the source of my peak splitting problem?

Yes, the condition and installation of the GC column are frequent causes of peak shape problems.

  • Improper Column Installation: If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the injector or detector, it can create dead volume or turbulence in the flow path, leading to split peaks.[4][5]

  • Column Contamination: Accumulation of non-volatile residues from previous samples on the head of the column can interfere with the stationary phase and cause peak splitting.

  • Stationary Phase Degradation: High temperatures or exposure to oxygen can degrade the stationary phase, creating active sites that can cause peak distortion.[3]

Solutions:

IssueRecommendation
Column Installation Ensure a clean, square cut on the column end using a ceramic wafer. Follow the instrument manufacturer's instructions for the correct column installation depth.
Column Contamination Trim 10-15 cm from the front of the column to remove contaminants. Perform a column bakeout according to the manufacturer's recommendations.
Column Degradation If trimming and baking do not resolve the issue, the column may need to be replaced. Ensure high-purity carrier gas and an oxygen trap are in use.[3]
Method and Solvent-Related Issues

Q4: My injection system and column seem fine. Could my analytical method parameters be causing the peak splitting?

Absolutely. The chromatographic conditions, especially in splitless injection mode, can significantly impact peak shape.

  • Solvent-Stationary Phase Mismatch: If the polarity of the injection solvent is significantly different from the polarity of the stationary phase, the sample may not focus properly at the head of the column, leading to split peaks.[1][5] For a non-polar analyte like this compound, a non-polar solvent should be used with a non-polar or mid-polarity column.

  • Incorrect Initial Oven Temperature: In splitless injection, the initial oven temperature should be low enough to allow for "solvent focusing" and "thermal focusing," where the analytes condense in a narrow band at the head of the column.[4][5] If the initial temperature is too high, analytes may not focus correctly, resulting in broad or split peaks.[4][5] A general rule of thumb is to set the initial oven temperature at least 20°C below the boiling point of the solvent.[5]

  • Column Overload: Injecting too much of the analyte can saturate the stationary phase, leading to peak fronting, which can sometimes be misinterpreted as splitting.[5]

Solutions:

ParameterRecommendation
Solvent Choice Use a solvent that is compatible with your stationary phase. For non-polar columns (e.g., DB-5, HP-5ms), solvents like hexane or toluene are suitable.
Initial Oven Temperature For splitless injection, set the initial oven temperature significantly lower than the boiling point of your solvent to ensure proper analyte focusing.
Sample Concentration If column overload is suspected, dilute the sample and reinject.

The relationship between these key parameters and potential peak shape issues is illustrated in the diagram below.

G cluster_1 Causes of Peak Splitting in GC Analysis cluster_injection Injection cluster_column Column cluster_method Method cause Peak Splitting injection Injection Issues cause->injection column Column Problems cause->column method Method Parameters cause->method uneven_vapor Uneven Vaporization injection->uneven_vapor aerosol Aerosol Formation injection->aerosol temp_inlet Incorrect Inlet Temp. injection->temp_inlet liner_contam Liner Contamination injection->liner_contam install Improper Installation column->install contam Contamination column->contam degrade Phase Degradation column->degrade solvent Solvent Mismatch method->solvent temp_oven Incorrect Initial Temp. method->temp_oven overload Column Overload method->overload

Caption: Key factors contributing to peak splitting in GC analysis.

Experimental Protocol: Reference GC-FID Method for Intact Cholesteryl Esters

This section provides a detailed experimental protocol that can be used as a starting point for the analysis of intact this compound. This method is based on typical conditions for high-molecular-weight, non-polar compounds.

Sample Preparation

This compound is often used as an internal standard and is typically dissolved in a non-polar solvent like heptane or toluene to a concentration of approximately 1 mg/mL.[6]

GC-FID System and Conditions

ParameterValueRationale
GC System Agilent 7890A or equivalent with FIDStandard, reliable platform for this analysis.
Column HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity columnProvides good separation for fatty acid esters.[7]
Carrier Gas HeliumInert, provides good efficiency.
Constant Flow 1 mL/minOptimal for this column dimension.
Injection Mode SplitlessTo maximize analyte transfer for trace analysis.
Injection Volume 1 µLStandard volume to avoid column overload.
Inlet Temperature 250 °CTo ensure efficient vaporization.[7]
Oven Program Initial: 60°C, hold 2 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 240°C, hold 7 minGradual ramp for good separation of high-boiling compounds.[7]
Detector FID
Temperature 250 °CTo prevent condensation of the analyte.[7]
Hydrogen Flow 30 mL/minStandard for FID.
Air Flow 400 mL/minStandard for FID.
Makeup Gas (N2) 25 mL/minTo optimize detector response.

Expected Retention Time

The retention time for this compound will depend on the specific column and conditions used. However, based on typical FAME analyses, it is expected to elute after other common fatty acid methyl esters. For instance, in a FAMEs analysis, C19:0 (as an internal standard) elutes at approximately 21.663 minutes under a similar temperature program.[7] this compound, being a much larger molecule, will have a significantly longer retention time.

By following this troubleshooting guide and utilizing the provided reference method, researchers can effectively address peak splitting issues with this compound and achieve reliable and accurate results in their GC analyses.

References

Minimizing ion suppression of Cholesteryl heptadecanoate in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Cholesteryl heptadecanoate in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[3][4]

This compound, a non-polar lipid, is often analyzed in complex biological matrices like plasma or tissue extracts, which are rich in other lipids, particularly phospholipids.[3][5] These endogenous compounds are a primary cause of ion suppression in LC-MS bioanalysis and can significantly impact the reliability of the results.[6]

Q2: How can I identify if ion suppression is affecting my this compound signal?

A common method is the post-column infusion experiment. Here's a summary of the procedure:

  • A standard solution of this compound is continuously infused into the MS ion source via a tee-piece connected after the LC column.

  • This creates a stable baseline signal for your analyte.

  • A blank matrix sample (processed through your entire sample preparation workflow) is then injected onto the LC column.

  • Any dip or decrease in the stable baseline signal as the matrix components elute indicates the presence of ion suppression at that specific retention time.[7][8] If the dip coincides with the retention time of this compound in a normal run, your analysis is likely affected.

Q3: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?

Both ESI and APCI can be used, but they have different characteristics. Cholesteryl esters (CEs) are non-polar, which makes APCI an excellent choice as it generally provides good sensitivity for such compounds without needing chemical derivatization.[9] ESI is also widely used and is effective at ionizing many types of CEs.[10]

A key difference lies in the adducts formed and the resulting signal intensity. ESI tends to form sodium ([M+Na]+) or ammonium ([M+NH4]+) adducts with strong signal intensity.[10][11] APCI typically produces a protonated molecule ([M+H]+), sometimes with weaker signal intensity compared to ESI adducts.[10] The choice may depend on your specific instrument, matrix, and sensitivity requirements.

Q4: What are the best mobile phase additives for analyzing this compound?

For neutral lipids like this compound, ammonium additives such as ammonium acetate or ammonium formate are commonly used in the mobile phase for positive ion mode LC-MS.[11][12] These additives facilitate the formation of quasi-stable ammonium adducts ([M+NH4]+), which aids in the detection and quantification of these otherwise poorly ionizing molecules.[12]

Troubleshooting Guide: Low or Inconsistent Signal Intensity

A sudden or persistent low signal for this compound can be frustrating. This guide provides a systematic approach to resolving the issue.

Problem: The signal for this compound is weak, noisy, or completely absent.

// Node Definitions start [label="Low/Inconsistent Signal\nfor this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ms [label="Is the MS functioning correctly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; infusion [label="Action: Perform direct infusion of\nC17:0 CE standard into MS.", fillcolor="#F1F3F4", fontcolor="#202124"]; signal_ok [label="Signal Strong & Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ms_issue [label="Troubleshoot MS:\n- Clean ion source\n- Check detector voltage\n- Calibrate instrument", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram]; lc_issue [label="Problem is likely in the LC system\nor sample introduction.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram]; check_lc [label="Check LC System:\n- Leaks?\n- Correct mobile phases?\n- Column clogged or old?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sample [label="Problem is likely sample-related\n(Matrix Effects / Prep).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=parallelogram]; optimize_prep [label="Action: Optimize Sample Prep\n- Use phospholipid removal SPE\n- Perform liquid-liquid extraction\n- Dilute sample", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_chrom [label="Action: Optimize Chromatography\n- Adjust gradient to separate\nfrom interfering peaks\n- Test a different column chemistry", fillcolor="#F1F3F4", fontcolor="#202124"]; final_solution [label="Re-analyze sample.\nSignal should be improved.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];

// Connections start -> check_ms; check_ms -> infusion [label=" How to check? "]; infusion -> signal_ok; signal_ok -> ms_issue [label=" No "]; signal_ok -> lc_issue [label=" Yes "]; ms_issue -> final_solution; lc_issue -> check_lc; check_lc -> check_sample [label=" If LC is OK "]; check_sample -> optimize_prep; optimize_prep -> optimize_chrom; optimize_chrom -> final_solution; } end_dot Caption: Troubleshooting flowchart for low signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal SPE

This protocol is designed to selectively remove interfering phospholipids from plasma or serum samples, a primary source of ion suppression.[13][14]

  • Pre-treatment: To 100 µL of plasma, add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 5 minutes.

  • Load Sample: Transfer the supernatant to a phospholipid removal SPE plate or cartridge (e.g., containing zirconium-coated silica).

  • Elute: Apply gentle vacuum or positive pressure to pass the sample through the sorbent. The phospholipids are retained by interacting with the sorbent, while the analytes pass through.

  • Collect Eluate: Collect the flow-through, which contains the cleaned sample extract.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase (e.g., 100 µL of 90:10 Methanol:Dichloromethane).

Protocol 2: General Purpose LC Method for Cholesteryl Esters

This protocol describes a typical reverse-phase chromatography setup for separating this compound from other matrix components.[9][11][12]

  • LC Column: C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 2.1 x 100 mm).[9]

  • Mobile Phase A: 95:5 Water:Methanol with 5 mM Ammonium Acetate.

  • Mobile Phase B: 60:35:5 Isopropanol:Methanol:Water with 5 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B (re-equilibration)

Data Tables

Table 1: Comparison of Ionization Techniques for Cholesteryl Esters
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Typical Adducts [M+NH4]+, [M+Na]+[10][11][M+H]+[10]
Signal Intensity Generally strong for adducts[10]Can be weaker, but effective[10]
Analyte Polarity Suitable for a broad range, including moderately non-polar lipids[15]Ideal for non-polar and neutral molecules like sterols[9][16]
Derivatization Not required[12][17]Not required[9]
Table 2: Efficacy of Different Sample Preparation Techniques on Phospholipid Removal

This table summarizes the typical percentage of phospholipids remaining in a sample after various cleanup methods. Lower percentages indicate a cleaner sample and reduced potential for ion suppression.

Sample Preparation TechniqueTypical % Phospholipid Remaining
Protein Precipitation (PPT)~100%
Liquid-Liquid Extraction (LLE)Variable, depends on solvent choice
Phospholipid Removal Plate< 2%[18]
Solid Phase Extraction (SPE) - GenericVariable, depends on sorbent/method

Visualizing the Workflow and Problem

References

Technical Support Center: Optimizing Cholesteryl Heptadecanoate Recovery in Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of lipids is paramount. Cholesteryl heptadecanoate is a commonly used internal standard in lipidomics due to its synthetic nature and low abundance in most biological samples. However, poor recovery of this internal standard can lead to inaccurate quantification of other cholesteryl esters. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the recovery of this compound during lipid extraction.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound sometimes poor compared to other cholesteryl esters?

A1: The recovery of this compound can be influenced by several factors related to its unique structure. As a saturated cholesteryl ester, its solubility characteristics in certain organic solvents may differ from unsaturated cholesteryl esters commonly found in biological matrices. Factors such as the choice of extraction solvent, sample-to-solvent ratio, and the presence of other lipid species can all impact its partitioning and, consequently, its recovery.

Q2: Which lipid extraction method is best for ensuring high recovery of this compound?

A2: Both the Folch and Bligh & Dyer methods are widely used for total lipid extraction and can be effective for recovering cholesteryl esters. However, for non-polar lipids like cholesteryl esters, methods utilizing a higher proportion of non-polar solvents, such as a hexane-isopropanol mixture, may offer improved recovery.[1][2] The choice of method may also depend on the sample matrix. For instance, in high-lipid samples, the Folch method has been shown to yield a higher lipid content compared to the Bligh & Dyer method.[3]

Q3: Can Solid-Phase Extraction (SPE) be used to improve the recovery of this compound?

A3: Yes, Solid-Phase Extraction (SPE) is a valuable technique for sample cleanup and fractionation after initial liquid-liquid extraction.[4][5] By using a suitable sorbent, such as silica, it is possible to separate cholesteryl esters from more polar lipids that may interfere with analysis. This can lead to a cleaner extract and potentially improved recovery and quantification of this compound. A detailed protocol for SPE cleanup is provided in the Experimental Protocols section.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: Cholesteryl esters, particularly those with polyunsaturated fatty acids, can be susceptible to oxidation.[6] To minimize degradation, it is crucial to handle samples in a manner that reduces exposure to air and light. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.[6] Additionally, storing samples at -80°C and minimizing freeze-thaw cycles can help preserve the integrity of the lipids.[6]

Q5: What are "matrix effects" and how can they affect the quantification of this compound?

A5: Matrix effects refer to the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix.[7] This can lead to either suppression or enhancement of the signal for this compound, resulting in inaccurate quantification. Strategies to mitigate matrix effects include optimizing chromatographic separation, sample dilution, and using a stable isotope-labeled internal standard that co-elutes with the analyte.[7][8]

Troubleshooting Guide: Poor Recovery of this compound

This guide provides a systematic approach to diagnosing and resolving issues of low this compound recovery.

Problem Potential Cause Recommended Solution(s)
Low Recovery in Liquid-Liquid Extraction (LLE) Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for the non-polar nature of this compound.1. Modify Solvent Polarity: Increase the proportion of the non-polar solvent in your extraction mixture. For example, in a chloroform:methanol system, a 2:1 ratio is generally preferred over 1:1 for non-polar lipids.[9] Consider using a hexane:isopropanol (e.g., 3:2, v/v) mixture, which is particularly effective for extracting non-polar lipids like cholesteryl esters.[2] 2. Increase Solvent-to-Sample Ratio: For high-lipid content samples, a higher solvent volume can improve extraction efficiency. The Folch method, which uses a 20-fold excess of solvent to sample, often yields higher recovery for samples with >2% lipid content compared to the Bligh & Dyer method.[3]
Incomplete Phase Separation: Inadequate separation of the aqueous and organic phases can lead to loss of the lipid-containing organic layer.1. Ensure Complete Phase Separation: After adding water or a salt solution to induce phase separation, ensure the mixture is thoroughly vortexed and then centrifuged at a sufficient speed and duration to achieve a clear interface. 2. Careful Collection of the Organic Layer: When aspirating the lower organic phase (in the case of chloroform-based extractions), be careful to avoid aspirating the protein interface or the upper aqueous layer.
Low Recovery After Solid-Phase Extraction (SPE) Inappropriate Sorbent or Elution Solvent: The chosen SPE sorbent may not be retaining the cholesteryl esters effectively, or the elution solvent may not be strong enough to elute them completely.1. Select the Correct Sorbent: For cholesteryl esters, a normal-phase silica-based SPE cartridge is a common and effective choice.[4] 2. Optimize Elution Solvent: Ensure the elution solvent has the appropriate polarity to displace the cholesteryl esters from the sorbent. A mixture of hexane and a slightly more polar solvent like diethyl ether or isopropanol is often used. Refer to the detailed SPE protocol below.
Analyte Degradation Oxidation or Hydrolysis: Cholesteryl esters can degrade due to exposure to air, light, or enzymatic activity.1. Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent oxidation.[6] 2. Minimize Exposure: Work quickly and in a light-protected environment. Keep samples on ice to minimize enzymatic activity.[6] 3. Proper Storage: Store lipid extracts under an inert gas (e.g., nitrogen or argon) at -80°C.[6]
Matrix Effects in LC-MS Analysis Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.1. Optimize Chromatography: Adjust your LC gradient to better separate this compound from interfering matrix components.[7] 2. Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[7] 3. Use of Appropriate Internal Standard: While this compound is the internal standard in this case, ensuring it co-elutes as closely as possible with the analytes of interest is crucial for accurate correction.

Data Presentation: Comparison of Lipid Extraction Methods

The following table summarizes the general recovery rates for different lipid classes using common extraction methods. It's important to note that the recovery of this compound, being a non-polar lipid, will be influenced by the choice of solvent system.

Lipid Class Folch Method Recovery (%) Bligh & Dyer Method Recovery (%) Hexane:Isopropanol Recovery (%) Solid-Phase Extraction (SPE) Recovery (%)
Non-polar Lipids (e.g., Cholesteryl Esters) 90-9885-9592-99 80-95
Triglycerides 90-9985-9590-9880-95
Phosphatidylcholine 95-9990-9880-9085-95
Phosphatidylethanolamine 95-9990-9880-9085-95
Free Fatty Acids 85-9580-9070-8575-90

Note: Recovery rates are approximate and can vary depending on the specific sample matrix, protocol modifications, and analytical technique used.[2][10][11]

Experimental Protocols

Protocol 1: Modified Folch Extraction for Improved Cholesteryl Ester Recovery

This protocol is an adaptation of the classic Folch method, optimized for the extraction of non-polar lipids like cholesteryl esters.

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen or argon gas stream for solvent evaporation

Procedure:

  • Sample Preparation: To a 15 mL glass centrifuge tube, add 1 mL of your sample.

  • Solvent Addition: Add 10 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.

  • Phase Separation: Add 2 mL of 0.9% NaCl solution to the tube. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes to achieve clear phase separation. You will observe two layers: an upper aqueous layer and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully aspirate the upper aqueous layer and discard it. Transfer the lower chloroform layer to a clean glass tube.

  • Solvent Evaporation: Dry the collected chloroform extract under a gentle stream of nitrogen or argon gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent for your downstream analysis (e.g., isopropanol:acetonitrile:water for LC-MS).

cluster_workflow Modified Folch Extraction Workflow start Start: 1 mL Sample add_solvents Add 10 mL Chloroform:Methanol (2:1) start->add_solvents vortex1 Vortex for 2 minutes add_solvents->vortex1 add_salt Add 2 mL 0.9% NaCl vortex1->add_salt vortex2 Vortex for 30 seconds add_salt->vortex2 centrifuge Centrifuge at 2,000 x g for 10 min vortex2->centrifuge separate_phases Collect Lower Organic Phase centrifuge->separate_phases dry_down Evaporate Solvent (Nitrogen Stream) separate_phases->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute end_node End: Lipid Extract for Analysis reconstitute->end_node

Caption: Workflow for the modified Folch lipid extraction method.

Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Cleanup

This protocol describes a general procedure for the cleanup of a total lipid extract to isolate the cholesteryl ester fraction.

Materials:

  • Dried total lipid extract

  • Silica-based SPE cartridge (e.g., 500 mg)

  • Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • SPE manifold

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Place the silica SPE cartridge on the SPE manifold.

    • Wash the cartridge with 5 mL of hexane to activate and condition the sorbent. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Redissolve the dried lipid extract in 1 mL of hexane.

    • Load the redissolved sample onto the conditioned SPE cartridge.

  • Washing (Elution of Non-polar Interferences):

    • Wash the cartridge with 5 mL of hexane to elute very non-polar interfering compounds. Collect this fraction as waste.

  • Elution of Cholesteryl Esters:

    • Elute the cholesteryl ester fraction from the cartridge by passing 10 mL of a 95:5 (v/v) hexane:diethyl ether mixture through the column.

    • Collect this eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the collected cholesteryl ester fraction under a stream of nitrogen or argon.

    • Reconstitute the purified extract in a suitable solvent for your analytical method.

cluster_spe_workflow SPE Cleanup Workflow for Cholesteryl Esters start_spe Start: Dried Lipid Extract condition Condition Silica SPE Cartridge with Hexane start_spe->condition load_sample Load Sample in Hexane condition->load_sample wash Wash with Hexane (Waste) load_sample->wash elute Elute with Hexane:Diethyl Ether (95:5) wash->elute collect Collect Cholesteryl Ester Fraction elute->collect dry_reconstitute Evaporate and Reconstitute collect->dry_reconstitute end_spe End: Purified Cholesteryl Ester Extract dry_reconstitute->end_spe

Caption: Workflow for the SPE cleanup of cholesteryl esters.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting poor recovery of this compound.

cluster_troubleshooting Troubleshooting Logic for Poor Recovery start_trouble Low Recovery of this compound check_lle Issue with LLE? start_trouble->check_lle check_spe Issue with SPE? check_lle->check_spe No solution_lle Optimize LLE: - Modify solvent polarity - Increase solvent ratio check_lle->solution_lle Yes check_degradation Analyte Degradation? check_spe->check_degradation No solution_spe Optimize SPE: - Check sorbent - Adjust elution solvent check_spe->solution_spe Yes check_matrix Matrix Effects? check_degradation->check_matrix No solution_degradation Prevent Degradation: - Use antioxidants - Minimize exposure check_degradation->solution_degradation Yes solution_matrix Mitigate Matrix Effects: - Optimize chromatography - Dilute sample check_matrix->solution_matrix Yes

Caption: Decision tree for troubleshooting poor recovery.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for Cholesteryl Heptadecanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection and quantification of Cholesteryl heptadecanoate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a cholesterol ester containing heptadecanoic acid, a 17-carbon saturated fatty acid. This specific fatty acid is not found in high concentrations in most natural animal or vegetable fats.[1][2] This property makes this compound an excellent internal standard for the accurate quantification of other cholesteryl esters in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

Q2: What are the primary analytical methods for detecting this compound?

A2: The most common methods are mass spectrometry-based techniques coupled with chromatography:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful method for analyzing cholesteryl esters.[4][5] Electrospray ionization (ESI) is often preferred as it is effective for a wide range of cholesteryl esters.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique, though it can present challenges such as the potential for thermal degradation of the analyte and may require chemical derivatization.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with detectors like UV or Charged Aerosol Detector (CAD) can also be used for separation and quantification.[10][11][12]

Q3: Why is achieving a high Signal-to-Noise Ratio (SNR) challenging for this analyte?

A3: Optimizing the SNR for this compound and other cholesteryl esters is challenging due to their physicochemical properties. These neutral lipids are hydrophobic and possess a weak dipole moment, which leads to poor ionization efficiency in mass spectrometry, a common cause of low signal intensity.[4][13][14] Furthermore, complex biological samples can introduce significant background noise from interfering substances if not adequately removed during sample preparation.[15]

Q4: What is a minimum acceptable Signal-to-Noise Ratio (SNR) for reliable quantification?

A4: While an SNR of 10 is often cited as the minimum for the lower limit of quantification (LLOQ), studies have shown that for optimal precision and reproducibility (e.g., a relative standard deviation of less than 2%), a much higher SNR is necessary. For HPLC methods, it is recommended to achieve an SNR of at least 50, with an SNR greater than 100 being ideal for achieving the best possible precision.[16][17]

Section 2: Troubleshooting Guides

This guide addresses specific issues that can arise during the analysis of this compound, helping you to diagnose and resolve common problems to improve your signal-to-noise ratio.

Troubleshooting_Flow start Start Troubleshooting peak_check Is a peak visible for This compound? start->peak_check no_peak Problem: No Peak / Very Weak Signal peak_check->no_peak No peak_present Peak is Present peak_check->peak_present Yes noise_check Is the baseline noisy? peak_present->noise_check high_noise Problem: High Background Noise noise_check->high_noise Yes clean_baseline Baseline is Clean noise_check->clean_baseline No shape_check Is the peak shape symmetrical? clean_baseline->shape_check poor_shape Problem: Poor Peak Shape (Tailing/Fronting) shape_check->poor_shape No good_shape Peak Shape is Good shape_check->good_shape Yes repro_check Are replicate injections reproducible? good_shape->repro_check not_reproducible Problem: Poor Reproducibility repro_check->not_reproducible No end Analysis Optimized repro_check->end Yes

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

Problem: Low or No Signal Intensity

Question: I am not detecting this compound, or the signal is extremely weak. What are the potential causes and solutions?

Answer: This issue can originate from sample preparation, chromatography, or the mass spectrometer settings.

Potential Cause Recommended Solution
Inefficient Sample Extraction Lipids may be poorly recovered from the sample matrix. Use a robust lipid extraction method like a modified Bligh-Dyer or a hexane:isopropanol extraction.[10][13] Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with your mobile phase.
Poor Ionization (LC-MS) Cholesteryl esters ionize poorly.[4][14] Enhance ionization by forming adducts. Add a source of lithium (LiCl) or sodium (NaOH) to the sample to promote the formation of [M+Li]⁺ or [M+Na]⁺ ions, which show enhanced signal intensity and stable fragmentation.[13][18]
Analyte Adsorption (GC/LC) Active sites in the injector, column, or transfer lines can irreversibly adsorb the analyte, especially at low concentrations.[8] For GC, use a deactivated inlet liner and perform regular system conditioning.[8] For LC, ensure the column is properly conditioned and that the sample solvent is not causing precipitation.
Incorrect MS Parameters The mass spectrometer may not be set to detect the correct ion. Verify the precursor and product ions being monitored. For adducts, ensure you are targeting the correct mass (e.g., [M+Li]⁺ or [M+Na]⁺). Perform a neutral loss scan of 368.5 Da, which is characteristic of the cholesterol backbone loss, to identify potential cholesteryl ester species.[13][18]

Problem: High Background Noise

Question: My chromatogram shows a high or noisy baseline, which is interfering with peak integration and lowering the SNR. How can I fix this?

Answer: High background noise typically stems from contamination in the system or solvents.

Potential Cause Recommended Solution
Contaminated Solvents/Reagents Impurities in solvents, buffers, or additives can create a high baseline. Use only high-purity, MS-grade solvents and freshly prepared mobile phases.
Instrument Contamination The ion source, transfer line, or mass analyzer can become contaminated over time. Follow the manufacturer's protocol for cleaning the ion source.[19] For GC-MS, column bleed at high temperatures can also contribute to noise.[8]
Leaks in the System (MS) Air leaks in the MS system can increase background ions (e.g., N₂, O₂). Perform a leak check, paying close attention to the vent valve and transfer line fittings.[19]
Matrix Effects Co-eluting compounds from the sample matrix can cause ion suppression or enhancement, which can manifest as a noisy baseline in the region of interest. Improve sample cleanup using Solid Phase Extraction (SPE) or by optimizing the chromatographic separation to resolve the analyte from interferences.[15]

Problem: Poor Peak Shape (Tailing or Fronting)

Question: My peak for this compound is not symmetrical. What causes this and how can I improve it?

Answer: Asymmetrical peaks compromise resolution and the accuracy of quantification.

Potential Cause Recommended Solution
Active Sites in System (Tailing) Residual silanol groups in GC liners/columns or LC columns can interact with the analyte, causing peak tailing.[8] Use deactivated liners for GC. For LC, ensure the column is not degraded and consider mobile phase additives to mask active sites.
Column Overload (Fronting) Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting. Dilute the sample or reduce the injection volume.
Inappropriate Sample Solvent (LC) If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.

Section 3: Experimental Protocols and Data Presentation

A robust experimental workflow is critical for achieving a high signal-to-noise ratio. The following diagram and protocols provide a validated starting point for your experiments.

Caption: General experimental workflow for the quantification of this compound.

Protocol 1: Lipid Extraction from Cells or Tissue

This protocol is based on a modified Bligh-Dyer extraction, which is effective for recovering neutral lipids like cholesteryl esters.[13]

  • Homogenization: Homogenize up to 10 mg of tissue or 1 million cells in a glass tube.

  • Internal Standard: Add a known quantity of this compound as an internal standard.

  • Extraction Solvents: Add methanol and chloroform to the homogenate. To enhance adduct formation for MS analysis, the aqueous component can contain 1 mg/ml LiCl.[13]

  • Phase Separation: Vortex the mixture thoroughly and centrifuge at low speed (e.g., 500 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic (chloroform) phase.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid film in a solvent suitable for the subsequent analysis (e.g., isopropanol:methanol for LC-MS).

Protocol 2: Recommended LC-MS/MS Method Parameters

This reverse-phase LC-MS method is designed to separate and detect cholesteryl esters with high sensitivity.[4]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 50:50 Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate
Mobile Phase B 80:20 Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate
Flow Rate 0.5 mL/min
Gradient 0-4 min, 40% B; 4-16 min, 40-100% B; 16-22 min, 100% B; 22-30 min, re-equilibrate at 40% B
Injection Volume 5-10 µL
Column Temperature 50 °C

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Adduct Formation For enhanced signal, add a post-column infusion of LiCl or analyze samples prepared with LiCl to detect the [M+Li]⁺ adduct.
Scan Type Selected Reaction Monitoring (SRM) or Neutral Loss Scan
Precursor Ion m/z of the target adduct (e.g., for CE 17:0, [M+Li]⁺ = 645.6)
Product Ion (SRM) m/z 369.3 (Cholestane fragment ion)[13]
Neutral Loss Scan Scan for a neutral loss of 368.5 Da (Cholesterol backbone)[13][18]
Collision Energy Optimize for the specific instrument, typically in the range of 20-30 eV.
Protocol 3: Recommended GC-MS Method Parameters

This method is suitable for the analysis of cholesteryl esters on a non-polar column, which separates compounds primarily by carbon number.[7]

Table 3: Gas Chromatography-Mass Spectrometry Parameters

ParameterRecommended Setting
Derivatization Often not required for intact cholesteryl esters, but may be needed for free cholesterol. If derivatizing, use MSTFA or BSTFA.[20]
Column Fused silica capillary column with a non-polar stationary phase (e.g., OV-1 or similar).[7]
Injection Mode Splitless
Inlet Temperature 250 - 280 °C
Carrier Gas Helium or Hydrogen
Oven Program Start at a high initial temperature (e.g., 200 °C) and ramp at ~5-10 °C/min to a final temperature of ~320-350 °C.
Ion Source Temp 230 - 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Scan full mass range or use Selected Ion Monitoring (SIM) for target ions to improve SNR.

Section 4: Visualization of Key Concepts

Caption: MS/MS fragmentation of a lithiated this compound adduct.

References

Technical Support Center: Quantification of Cholesteryl Heptadecanoate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cholesteryl heptadecanoate in plasma.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound in plasma?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix.[1] In plasma analysis, phospholipids are a major contributor to matrix effects, leading to ion suppression or enhancement.[2][3] This can result in decreased sensitivity, poor reproducibility, and inaccurate quantification of this compound.[1]

Q2: Why is this compound used as an internal standard?

A2: this compound is a suitable internal standard for the quantification of cholesteryl esters because it is structurally similar to endogenous cholesteryl esters but does not occur naturally in high concentrations in animal or vegetable fat.[4] Its similarity allows it to mimic the behavior of the analytes of interest during sample extraction and LC-MS analysis, thus compensating for variations in sample preparation and matrix effects.[5][6]

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound analysis in plasma?

A3: Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it is often insufficient in removing phospholipids, which can lead to significant matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but analyte recovery, especially for more polar lipids, can be low and the process can be labor-intensive.[7]

  • Solid-Phase Extraction (SPE): Offers better cleanup than PPT by using a stationary phase to selectively retain the analyte or interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to be very effective in reducing matrix components.[7][8]

  • Specialized Phospholipid Removal: Techniques like HybridSPE®-Phospholipid employ zirconia-coated silica to selectively remove phospholipids from the sample extract, resulting in a cleaner sample and reduced matrix effects.[1][2]

  • Online Sample Extraction: Systems like TurboFlow® technology use a combination of size exclusion and chromatographic retention to remove a high percentage of phospholipids and other matrix components online before the analytical column.[3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing for this compound Column contamination or degradation. Inappropriate mobile phase composition.1. Wash the column with a strong solvent. 2. If the problem persists, replace the analytical column. 3. Optimize the mobile phase composition, including the organic solvent ratio and additives.
High Variability in Quantification Results Significant matrix effects. Inconsistent sample preparation.1. Evaluate and optimize the sample preparation method to improve the removal of interfering matrix components (see Q3 in FAQs).[8] 2. Use a stable isotope-labeled internal standard if available. 3. Perform a matrix effect evaluation study.
Low Signal Intensity or Ion Suppression Co-elution of phospholipids or other matrix components.[2] Inefficient ionization.1. Modify the chromatographic gradient to better separate the analyte from interfering components.[8] 2. Employ a more effective sample cleanup technique to remove phospholipids.[1][3] 3. Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Inconsistent Internal Standard Response Degradation of the internal standard. Inaccurate spiking of the internal standard. Variable extraction recovery.1. Prepare fresh internal standard stock solutions.[5] 2. Ensure accurate and consistent addition of the internal standard to all samples and calibrators. 3. Re-evaluate the extraction procedure for consistency.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (in isopropanol).

  • Add 400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]

  • Sample Loading: Mix 100 µL of plasma with 10 µL of internal standard and 400 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water/methanol (90:10, v/v) to remove polar interferences.[8]

  • Elution: Elute the cholesteryl esters with 1 mL of methanol.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Summary

Table 1: Comparison of Matrix Effect with Different Sample Preparation Techniques

Sample Preparation MethodAnalyteMatrix Effect (%)Reference
Protein PrecipitationDonepezilSignificant[7]
Reversed-Phase SPEDonepezilReduced[7]
Mixed-Mode SPEDonepezilDramatically Reduced[7]
HybridSPE®-PhospholipidVarious AnalytesMinimal[1]

Note: Data for a non-polar compound, Donepezil, is used as a surrogate to illustrate the trend in matrix effect reduction as specific quantitative data for this compound was not available in the search results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Option 1 spe Solid-Phase Extraction (e.g., C18) add_is->spe Option 2 phospholipid_removal Phospholipid Removal (e.g., HybridSPE) add_is->phospholipid_removal Option 3 extract Extract ppt->extract spe->extract phospholipid_removal->extract lc_separation LC Separation (Reversed-Phase) extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: General experimental workflow for the quantification of this compound in plasma.

troubleshooting_logic start Inaccurate Quantification of this compound check_matrix_effect Assess Matrix Effect? start->check_matrix_effect high_me High Matrix Effect check_matrix_effect->high_me Yes low_me Low/Acceptable Matrix Effect check_matrix_effect->low_me No optimize_sp Optimize Sample Prep (e.g., SPE, Phospholipid Removal) high_me->optimize_sp optimize_lc Optimize LC Method (Gradient, Column) high_me->optimize_lc check_is Check Internal Standard (Purity, Concentration) low_me->check_is check_cal Check Calibration Curve (Linearity, Range) low_me->check_cal end Accurate Quantification optimize_sp->end optimize_lc->end check_is->end check_cal->end

Caption: Troubleshooting logic for inaccurate quantification of this compound.

References

Addressing inconsistent results with Cholesteryl heptadecanoate standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Cholesteryl heptadecanoate as a standard in lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure consistent, reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for lipid analysis?

A1: this compound is a cholesteryl ester of heptadecanoic acid (C17:0), a saturated fatty acid that is not commonly found in high concentrations in most biological samples from animals or plants.[1] This makes it an ideal internal standard for the quantification of other cholesteryl esters and free cholesterol by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), as it is unlikely to be present endogenously in the sample, thus minimizing interference.[1][2][3][4]

Q2: What are the recommended storage and handling procedures for this compound standard?

A2: Proper storage and handling are critical to maintaining the integrity of the this compound standard. It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions should be prepared in an appropriate organic solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored under nitrogen at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. The table below summarizes its solubility in common laboratory solvents.

SolventSolubility
ChloroformSoluble
Ethanol>50 mg/mL
Dimethyl sulfoxide (DMSO)>50 mg/mL
Dimethylformamide (DMF)>50 mg/mL
Ethanol:PBS (pH 7.2) (1:10)<10 µg/mL

Data compiled from multiple sources.[1]

It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the standard in ethanol and then dilute with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound as an internal standard.

Issue 1: Low or Inconsistent Recovery of the Internal Standard

Q: I am observing low and variable recovery of the this compound internal standard in my samples. What are the potential causes and how can I troubleshoot this?

A: Low and inconsistent recovery of the internal standard is a frequent issue that can significantly impact the accuracy of quantification. The problem can arise from various stages of the experimental workflow, from sample extraction to analysis.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Lipid Extraction The choice of extraction solvent significantly impacts the recovery of different lipid classes. Cholesteryl esters are nonpolar lipids, and the extraction method should be optimized accordingly. Compare different extraction methods such as Folch (chloroform:methanol), Bligh & Dyer, or methyl-tert-butyl ether (MTBE). The Folch method is often effective for a broad range of lipids, while hexane-isopropanol can be better for nonpolar lipids.[5][6] The MTBE method offers the advantage of the lipid-containing organic phase being the upper layer, which can simplify handling.[7]Improved and more consistent recovery of the internal standard.
Sample Matrix Effects Components in the sample matrix can interfere with the extraction process or cause ion suppression/enhancement in mass spectrometry.[7]Diluting the sample or using a more rigorous cleanup step (e.g., solid-phase extraction) can mitigate matrix effects.
Incomplete Dissolution of the Standard This compound is highly hydrophobic and may not fully dissolve in the initial solvent, leading to inaccurate spiking.Ensure the standard is completely dissolved in a suitable organic solvent before adding it to the sample. Gentle heating or sonication can aid dissolution.
Degradation of the Standard Cholesteryl esters can be susceptible to degradation, especially during sample processing steps that involve high temperatures or harsh chemical treatments.[8]Minimize sample heating time and avoid strongly acidic or basic conditions if possible. If hydrolysis is required for other analytes, ensure the stability of this compound under these conditions is validated.
Issue 2: Poor Peak Shape in Gas Chromatography (GC) Analysis

Q: When analyzing my samples using GC-MS, the peak for this compound is tailing or splitting. What could be causing this?

A: Poor peak shape in GC can lead to inaccurate integration and quantification. Several factors related to the GC system and sample introduction can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.[8]Deactivate the liner and the column. Replace the liner and trim the first few centimeters of the column.
Column Overload Injecting too much of the standard or sample can lead to peak fronting or tailing.Reduce the injection volume or dilute the sample.
Inappropriate Injection Temperature If the inlet temperature is too low, the standard may not volatilize completely, leading to broad or split peaks. If it's too high, degradation can occur.Optimize the injector temperature. A sufficiently high temperature is needed for the high-boiling cholesteryl esters.
Solvent Effects Mismatch between the injection solvent and the stationary phase polarity can cause peak splitting, especially in splitless injection.Ensure the solvent is compatible with the GC column phase. Adjust the initial oven temperature to be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[9]
Issue 3: Signal Suppression or Enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Q: The signal intensity of my this compound standard varies significantly between my calibration standards and my biological samples in LC-MS. What is the likely cause and solution?

A: Signal variability in LC-MS is often due to matrix effects, where co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Ion Suppression/Enhancement Co-eluting matrix components compete with the analyte for ionization, leading to a decrease (suppression) or increase (enhancement) in signal intensity.[7]Improve chromatographic separation to resolve the internal standard from interfering matrix components. Use a stable isotope-labeled internal standard if available, as it will co-elute and experience the same matrix effects as the analyte.[10] Dilute the sample to reduce the concentration of matrix components.
Poor Ionization Cholesteryl esters have poor ionization efficiency in electrospray ionization (ESI).Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider using atmospheric pressure chemical ionization (APCI), which can be more effective for nonpolar compounds. The use of adduct-forming agents in the mobile phase (e.g., ammonium formate) can improve ionization.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes a standard procedure for extracting lipids, including cholesteryl esters, from plasma samples.

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass tube, add a known amount of this compound internal standard solution (e.g., 20 µL of a 1 mg/mL solution in chloroform).

  • Sample Addition: Add 100 µL of the plasma sample to the tube containing the internal standard.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for GC-MS or LC-MS analysis (e.g., 100 µL of hexane for GC-MS or 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v for LC-MS).

Protocol 2: Quantification of Cholesteryl Esters by LC-MS/MS

This protocol provides a general workflow for the analysis of cholesteryl esters using LC-MS/MS.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Start with a suitable percentage of Mobile Phase B, ramp up to a high percentage to elute the nonpolar cholesteryl esters, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition for this compound: Monitor the transition from the precursor ion (e.g., [M+NH4]+) to a specific product ion (e.g., the cholesterol backbone fragment at m/z 369.3).

  • Data Analysis:

    • Integrate the peak areas for the this compound internal standard and the target cholesteryl ester analytes.

    • Calculate the response ratio of each analyte to the internal standard.

    • Generate a calibration curve using known concentrations of cholesteryl ester standards and a constant concentration of the internal standard.

    • Determine the concentration of the analytes in the samples by interpolating their response ratios from the calibration curve.

Visualizations

Lipidomics Experimental Workflow

G Lipidomics Workflow with Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Interpretation Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Folch, MTBE) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute LCMS LC-MS/MS or GC-MS Analysis Reconstitute->LCMS Peak Peak Integration LCMS->Peak Normalize Normalization to Internal Standard Peak->Normalize Quantify Quantification using Calibration Curve Normalize->Quantify Stats Statistical Analysis Quantify->Stats Bio Biological Interpretation Stats->Bio

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Cholesterol Esterification Signaling Pathway

G Cellular Cholesterol Esterification Pathway cluster_0 Inputs cluster_1 Enzymatic Reaction cluster_2 Outputs cluster_3 Cellular Fate Cholesterol Free Cholesterol ACAT ACAT (Acyl-CoA: cholesterol acyltransferase) Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster CoA Coenzyme A ACAT->CoA LipidDroplet Storage in Lipid Droplets CholesterylEster->LipidDroplet Lipoprotein Secretion in Lipoproteins CholesterylEster->Lipoprotein

Caption: The ACAT-mediated pathway for cellular cholesterol esterification.

References

Technical Support Center: Strategies to Enhance the Stability of Cholesteryl Heptadecanoate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesteryl Heptadecanoate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound, a critical internal standard for lipidomic analysis. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cholesteryl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. Because heptadecanoic acid is not abundant in most biological systems, this compound is widely used as an internal standard for the quantitative analysis of other cholesteryl esters by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its chemical similarity to endogenous cholesteryl esters allows it to mimic their behavior during sample extraction and analysis, thus correcting for sample loss and analytical variability.[2][3]

Q2: What are the main stability concerns for this compound solutions?

The primary stability concerns for this compound solutions are:

  • Chemical Degradation: This includes hydrolysis of the ester bond, leading to the formation of cholesterol and free heptadecanoic acid, and oxidation of the cholesterol moiety.[4][5][6][7]

  • Physical Instability: This primarily involves precipitation or crystallization of the solute out of the solution, especially at low temperatures or upon changes in solvent composition.

Q3: What are the recommended solvents for preparing this compound stock solutions?

This compound is a non-polar lipid and thus has poor solubility in aqueous solutions.[1] It is highly soluble in several organic solvents. The choice of solvent can impact both solubility and long-term stability.

SolventSolubility
ChloroformSoluble.[4]
Dimethylformamide (DMF)>50 mg/mL[1]
Dimethyl sulfoxide (DMSO)>50 mg/mL[1]
Ethanol>50 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:10)<10 µg/mL[1]

Q4: What are the optimal storage conditions for this compound solutions?

To ensure long-term stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for short to medium-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[8]

  • Inert Atmosphere: Overlay the solution with an inert gas such as nitrogen or argon to prevent oxidation.[8][9]

  • Container: Use glass vials with Teflon-lined caps to prevent leaching of plasticizers and to ensure a tight seal.[9][10]

Troubleshooting Guide

Issue 1: My this compound powder will not dissolve.

  • Cause: Insufficient solvent volume or inappropriate solvent choice. This compound is highly hydrophobic.

  • Solution:

    • Ensure you are using a recommended organic solvent such as chloroform, ethanol, DMF, or DMSO.[1]

    • Use gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution.

    • For use in aqueous buffers, first, dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol before diluting with the buffer.[1]

Issue 2: My this compound solution has become cloudy or shows precipitate after storage at -20°C.

  • Cause: The concentration of the solution may be too high for the solvent at that temperature, leading to crystallization.

  • Solution:

    • Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate.

    • If the issue persists, consider diluting the stock solution to a lower concentration.

    • When preparing working solutions, especially in mixed solvents, ensure the final composition does not cause the compound to fall out of solution.

Issue 3: I am seeing inconsistent results in my quantitative analysis when using my this compound internal standard.

  • Cause: This could be due to degradation of the internal standard, improper storage, or repeated freeze-thaw cycles.

  • Solution:

    • Aliquot your stock solution: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.[10]

    • Verify Storage Conditions: Ensure your stock solutions are stored at the correct temperature under an inert atmosphere.[8][9]

    • Check for Degradation: If degradation is suspected, it is advisable to prepare a fresh stock solution from the powdered compound. You can also analyze the current stock solution by HPLC or MS to check for the presence of degradation products like free cholesterol.

    • Solvent Evaporation: Over time, the solvent may evaporate, leading to an increased concentration of the standard. Ensure vials are tightly sealed.[11]

Issue 4: I am concerned about the potential for oxidation of my standard.

  • Cause: Exposure to air (oxygen) and light can promote the oxidation of the cholesterol moiety.[4]

  • Solution:

    • Use High-Purity Solvents: Solvents should be of high purity and free of peroxides.

    • Inert Gas: Always store solutions under an inert gas like nitrogen or argon.[9]

    • Minimize Headspace: Use vials that are appropriately sized for the volume of the solution to minimize the amount of air in the headspace.

    • Consider Antioxidants: For very long-term storage or if working with unsaturated cholesteryl esters, the addition of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be considered, though its compatibility with the downstream analytical method must be verified.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in chloroform.

Materials:

  • This compound powder

  • High-purity chloroform

  • Analytical balance

  • Glass volumetric flask

  • Glass vial with Teflon-lined cap

  • Nitrogen or argon gas source

Procedure:

  • Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 10 mL glass volumetric flask.

  • Add a small amount of chloroform to dissolve the powder, gently swirling the flask.

  • Once dissolved, bring the volume up to the 10 mL mark with chloroform.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Transfer the solution to a glass storage vial.

  • Flush the headspace of the vial with nitrogen or argon gas for 30-60 seconds.

  • Tightly seal the vial with the Teflon-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at -20°C or -80°C.

Protocol 2: Assessment of this compound Solution Stability

This protocol outlines a method to assess the stability of a this compound solution over time using HPLC-MS.

Materials:

  • This compound stock solution

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, isopropanol)[12]

  • HPLC system with a C18 column and a mass spectrometer detector

  • Incubators or ovens for temperature stress testing

Procedure:

  • Initial Analysis (Time Zero):

    • Dilute the freshly prepared this compound stock solution to a suitable concentration for HPLC-MS analysis.

    • Inject the solution and acquire the chromatogram and mass spectrum.

    • Record the peak area of the parent ion of this compound. This will serve as the baseline (100% stability).

  • Stability Study Setup:

    • Aliquot the stock solution into several vials for testing under different conditions (e.g., room temperature, 4°C, -20°C).

    • For each condition, prepare multiple vials to be analyzed at different time points (e.g., 1 week, 1 month, 3 months, 6 months).

  • Time Point Analysis:

    • At each designated time point, retrieve a vial from each storage condition.

    • Allow the solution to come to room temperature.

    • Dilute and analyze by HPLC-MS using the same method as the initial analysis.

    • Record the peak area of the parent ion.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) peak area.

    • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

    • Analyze the chromatograms and mass spectra for the appearance of new peaks that may correspond to degradation products (e.g., free cholesterol).

Visualizations

G Troubleshooting Workflow for this compound Solution Instability start Instability Observed (Precipitation, Inconsistent Results) check_dissolution Was the compound fully dissolved initially? start->check_dissolution check_storage Review Storage Conditions check_dissolution->check_storage Yes re_dissolve Warm and sonicate to re-dissolve check_dissolution->re_dissolve No check_freeze_thaw Were multiple freeze-thaw cycles performed? check_storage->check_freeze_thaw check_oxidation Was the solution protected from oxygen? check_freeze_thaw->check_oxidation No aliquot Aliquot new stock solution for single use check_freeze_thaw->aliquot Yes prepare_fresh Prepare fresh stock solution check_oxidation->prepare_fresh Yes (Degradation Suspected) use_inert_gas Store under inert gas (N2 or Ar) check_oxidation->use_inert_gas No end_stable Solution Stable re_dissolve->end_stable prepare_fresh->aliquot aliquot->end_stable use_inert_gas->prepare_fresh

Caption: A logical workflow for troubleshooting common stability issues with this compound solutions.

DegradationPathways Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CE This compound Cholesterol Cholesterol CE->Cholesterol H2O (Esterase or Acid/Base) FattyAcid Heptadecanoic Acid CE->FattyAcid H2O (Esterase or Acid/Base) Oxysterols Oxidized Cholesteryl Esters (e.g., Hydroperoxides, Aldehydes) CE->Oxysterols O2, Light, Metal Ions

Caption: Simplified diagram of potential chemical degradation pathways for this compound.

References

Overcoming challenges in quantifying low levels of Cholesteryl heptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of Cholesteryl Heptadecanoate

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the quantitative analysis of low levels of this compound (CE 17:0). The following sections offer solutions to common experimental issues, detailed protocols, and reference data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lipid analysis?

This compound (CE 17:0) is a cholesteryl ester containing heptadecanoic acid, a 17-carbon saturated fatty acid. This specific fatty acid is not naturally abundant in most animal or vegetable fats[1]. Because of its rarity in biological systems, CE 17:0 is an ideal internal standard for the quantification of other cholesteryl esters and free cholesterol using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1][2][3].

Q2: Why is it challenging to quantify low levels of cholesteryl esters like CE 17:0?

The primary challenges stem from the physicochemical properties of cholesteryl esters. They are highly hydrophobic, chemically inert, and exhibit poor ionization efficiency during mass spectrometry analysis, which makes them difficult to detect at low concentrations[3][4]. Furthermore, methods like GC-MS often require complex chemical derivatization steps and can suffer from poor sensitivity[3][5].

Q3: Which mass spectrometry ionization technique is best for CE 17:0: ESI or APCI?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, with distinct advantages.

  • APCI: Often the preferred choice for nonpolar molecules like cholesteryl esters. It provides good sensitivity in positive ion mode, often without the need for chemical derivatization[6].

  • ESI: While less efficient for neutral lipids, its performance can be significantly enhanced by promoting the formation of adducts. Adding salts like ammonium formate or lithium chloride to the mobile phase can help form [M+NH4]+ or [M+Li]+ adducts, which ionize more readily[3][7].

Q4: What are the characteristic MS/MS fragments for identifying cholesteryl esters?

Cholesteryl esters exhibit a predictable fragmentation pattern that is highly useful for specific detection using tandem mass spectrometry (MS/MS). When analyzing ammoniated adducts ([M+NH4]+), a characteristic product ion is the cholestane fragment at m/z 369.3 [7]. Alternatively, when analyzing lithiated adducts, a neutral loss of the cholesterol backbone (368.5 Da ) can be monitored[7].

Q5: What can cause high background noise or "ghost peaks" in my analysis?

High background noise is typically due to contamination. Common sources include residues from previous samples, impurities in the mobile phase, plasticizers leaching from labware, and column bleed[8]. To mitigate this, it is crucial to use high-purity LC-MS grade solvents, run blank injections between samples, and perform regular cleaning of the ion source[9].

Troubleshooting Guide

Low signal intensity, poor peak shape, and high background are common hurdles in quantifying trace levels of CE 17:0. The following guides address these specific issues.

Problem: Low or No Signal Intensity

A weak or absent signal for CE 17:0 is the most frequent challenge. The issue can originate from the sample preparation, the liquid chromatograph (LC), or the mass spectrometer (MS).

G cluster_ms MS Checks cluster_lc LC Checks cluster_sample Sample Prep Checks start Low / No Signal for CE 17:0 ms_check Isolate MS: Infuse Standard Directly start->ms_check ms_ok Strong Signal? (Problem is LC or Sample) ms_check->ms_ok YES ms_bad Weak Signal? (Problem is MS) ms_check->ms_bad NO lc_leaks Check for Leaks (Inspect fittings, check pressure) ms_ok->lc_leaks sp_extract Review Extraction Protocol: - Method (Folch, Hexane/IPA) - Sufficient Mixing? - Phase Separation Clear? ms_ok->sp_extract ms_params Verify MS Parameters: - Precursor/Product m/z - Correct Adduct ([M+NH4]+) - Collision Energy ms_bad->ms_params ms_clean Clean Ion Source: - Capillary - Sample Cone ms_params->ms_clean lc_mobile Verify Mobile Phase: - Correct Composition - Additives Present (e.g., 10mM NH4COOH) - Freshly Prepared lc_leaks->lc_mobile lc_column Check Column: - Degradation? - Correct Phase (C18)? lc_mobile->lc_column sp_recovery Assess Recovery: - Spike pre-extraction vs.  post-extraction sp_extract->sp_recovery sp_matrix Consider Matrix Effects: - Dilute Sample Extract - Improve Cleanup sp_recovery->sp_matrix G sample 1. Sample Collection (e.g., Plasma, Cell Pellet) spike 2. Spike Internal Std (Add CE 17:0) sample->spike extract 3. Lipid Extraction (Modified Folch/B&D) spike->extract dry 4. Dry Down (Under Nitrogen Stream) extract->dry recon 5. Reconstitute (in Mobile Phase) dry->recon inject 6. LC-MS/MS Analysis recon->inject process 7. Data Processing (Integration & Quantification) inject->process

References

Validation & Comparative

A Head-to-Head Comparison: Cholesteryl Heptadecanoate Versus Deuterated Cholesterol Standards for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cholesterol and its esters, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Cholesteryl Heptadecanoate with commonly used deuterated cholesterol standards, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable standard for your analytical needs.

The accurate measurement of cholesterol and cholesteryl esters is paramount in numerous research areas, from cardiovascular disease studies to the development of new therapeutics. Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), has become the gold standard for this purpose due to its high sensitivity and specificity. However, the inherent variability in sample preparation and the analytical process, including extraction inefficiencies and matrix effects, necessitates the use of internal standards to ensure accurate and reproducible quantification.

Stable isotope-labeled standards, such as deuterated cholesterol, are often considered the "gold standard" in mass spectrometry because their physicochemical properties are nearly identical to the endogenous analyte, ensuring they co-elute and ionize similarly. This compound, a non-endogenous cholesteryl ester, presents a cost-effective alternative. This guide delves into a comparative analysis of these two classes of internal standards.

Quantitative Performance Data

The selection of an internal standard is a critical step in developing a robust quantitative assay. The ideal standard should mimic the analyte of interest throughout the analytical process. Below is a summary of the performance of this compound and deuterated cholesterol standards based on key analytical parameters.

ParameterThis compound (CE 17:0)Cholesterol-d7Cholesterol-d6
Linear Dynamic Range 1 pmol - 1 nmol[1]10 pmol - 2 nmol[1]Not explicitly stated, but used for linear quantification[2][3]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.03 mg/g (in food samples by DART-MS)[2][3]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Recovery Not explicitly statedNot explicitly stated92.5%–98.5% (for total cholesterol using a deuterated standard)[2]
Precision (CV%) Not explicitly statedNot explicitly stated0.36% (for total cholesterol using cholesterol-d7)[4]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized protocols for the quantification of cholesterol and cholesteryl esters using either this compound or a deuterated cholesterol standard.

I. Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., serum, plasma, cell lysate), add a precise amount of the chosen internal standard (this compound or deuterated cholesterol) in a suitable solvent.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly to ensure complete mixing and precipitation of proteins.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for the subsequent chromatographic analysis (e.g., methanol/chloroform).

II. LC-MS/MS Analysis of Cholesteryl Esters and Cholesterol

This protocol is adapted from a method utilizing both this compound and Cholesterol-d7.[1]

  • Chromatographic Separation:

    • LC System: Agilent 1290 Infinity II UHPLC system.[1]

    • Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a guard column.[1]

    • Mobile Phase A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium formate.[1]

    • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Gradient:

      • 0-4 min: 40% B

      • 4-6 min: 40-60% B

      • 6-16 min: 60-100% B

      • 16-22 min: 100% B (wash)

      • 22-24 min: 100-40% B

      • 24-30 min: 40% B (re-equilibration)[1]

  • Mass Spectrometry Detection:

    • Mass Spectrometer: Agilent 6545 Quadrupole Time-Of-Flight (QTOF) mass spectrometer.[1]

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Acquisition Mode: Auto-MS/MS.[1]

    • Key Transitions:

      • Cholesterol-d7: Monitor for the dehydrated ion at m/z 376.3956.[1]

      • This compound: Monitor for the ammonium adduct at m/z 656.6341.[1]

      • Endogenous Cholesteryl Esters: Precursor ion scan for the characteristic cholesterol fragment at m/z 369.35.

III. GC-MS Analysis of Cholesterol
  • Saponification and Derivatization:

    • For total cholesterol measurement, hydrolyze the cholesteryl esters in the extracted lipids using alcoholic potassium hydroxide.

    • Extract the resulting free cholesterol.

    • Derivatize the cholesterol to a more volatile form, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

  • Chromatographic Separation:

    • GC System: Agilent GC system or equivalent.

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to separate cholesterol-TMS from other sample components.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for cholesterol-TMS and the deuterated cholesterol-TMS standard.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clear communication and understanding. The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway involving cholesterol and a typical experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (this compound or Deuterated Cholesterol) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS or GC-MS Analysis Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: A typical experimental workflow for the quantification of cholesterol and cholesteryl esters.

hedgehog_pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON Ptch_off Patched (PTCH1) Smo_off Smoothened (SMO) (Inactive) Ptch_off->Smo_off inhibits SufuGli SUFU-GLI Complex Gli_R GLI Repressor SufuGli->Gli_R processing Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off represses Shh Sonic Hedgehog (Shh) (Cholesterol-modified) Ptch_on Patched (PTCH1) Shh->Ptch_on binds Smo_on Smoothened (SMO) (Active) (Cholesterol-dependent) Ptch_on->Smo_on inhibition relieved Gli_A GLI Activator Smo_on->Gli_A activates Target_Genes_on Target Gene Transcription ON Gli_A->Target_Genes_on activates

Caption: The role of cholesterol in the Hedgehog signaling pathway.

Conclusion

Both this compound and deuterated cholesterol standards are valuable tools for the accurate quantification of cholesterol and its esters by mass spectrometry. Deuterated standards are theoretically superior due to their near-identical chemical behavior to the endogenous analytes, which allows for better correction of matrix effects and other experimental variations. This is reflected in the high precision reported for methods using these standards.[4]

This compound, being a non-endogenous lipid, serves as an effective internal standard, particularly for the quantification of cholesteryl esters.[5] Its performance in terms of sensitivity and linear range is comparable to deuterated standards in some applications.[1] The choice between these standards will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standards. For assays demanding the highest level of accuracy, particularly for the quantification of free cholesterol, a deuterated cholesterol standard is recommended. For routine analysis of cholesteryl esters, this compound can provide a reliable and cost-effective solution.

References

Cross-Validation of Lipidomics Methods: A Comparative Guide Using Cholesteryl Heptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of lipidomics data are paramount for advancing research and making informed decisions. This guide provides an objective comparison of common lipidomics methodologies, with a focus on the role of Cholesteryl heptadecanoate as an internal standard for cross-validation. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable methods for your analytical needs.

The robust quantification of lipids is a critical aspect of lipidomics. This compound, a synthetic cholesteryl ester with a 17-carbon fatty acid chain, is an ideal internal standard for this purpose as it is not naturally abundant in most biological samples.[1] Its use allows for the normalization of variability introduced during sample preparation and analysis, thus enabling a more accurate comparison between different methods.[2]

Comparative Analysis of Lipidomics Methodologies

The two predominant mass spectrometry-based approaches in lipidomics are Liquid Chromatography-Mass Spectrometry (LC-MS) and Shotgun Lipidomics (direct infusion mass spectrometry). While both can provide comprehensive lipid profiles, they differ in their workflow, throughput, and the depth of information they provide.[3][4] LC-MS methods offer the advantage of chromatographic separation, which can resolve isobaric and isomeric lipid species, leading to higher specificity and sensitivity.[5] In contrast, shotgun lipidomics provides a high-throughput analysis of the total lipid extract without prior separation, which can be advantageous for rapid screening but may suffer from ion suppression effects and an inability to distinguish between certain lipid isomers.[4][5]

The choice of lipid extraction method is also a critical factor that significantly impacts the final quantitative results. Common methods include the Folch, Bligh & Dyer, and methyl-tert-butyl ether (MTBE) extractions. The efficiency of these methods can vary for different lipid classes.

Below is a summary of quantitative performance data for different lipid extraction methods. The recovery of an internal standard like this compound is a key metric for evaluating the effectiveness of an extraction procedure.

Extraction Method Lipid Class Average Recovery (%) Key Advantages Key Disadvantages
Folch Cholesteryl Esters~95%High recovery for a broad range of lipids.Use of chloroform, a hazardous solvent.
Bligh & Dyer Cholesteryl Esters~92%Well-established and widely used method.Can be less efficient for certain polar lipids.
MTBE Cholesteryl Esters~88%Safer solvent alternative to chloroform.May have lower recovery for some lipid classes.
Butanol/Methanol Cholesteryl Esters>90%Good recovery and compatible with high-throughput workflows.May require optimization for specific sample types.[6]

Note: Recovery percentages are approximate and can vary based on the specific sample matrix and experimental conditions.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of lipidomics experiments. Below are representative protocols for sample preparation and LC-MS analysis using this compound as an internal standard.

Lipid Extraction from Plasma using a Modified Folch Method
  • Sample Preparation: Thaw 100 µL of plasma on ice.

  • Internal Standard Spiking: Add 10 µL of a 1 mg/mL solution of this compound in methanol to the plasma sample.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

  • Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at room temperature for 20 minutes.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS analysis.

LC-MS/MS Analysis of Cholesteryl Esters
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A linear gradient from 30% to 100% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS and MS/MS spectra.

  • Quantification: The peak area of this compound is used to normalize the peak areas of the endogenous cholesteryl esters for accurate quantification.

Visualizing the Lipidomics Workflow

To provide a clear overview of the process, the following diagrams illustrate the key steps in a typical lipidomics experiment.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike with this compound Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch) IS_Spike->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS Detection (e.g., Q-TOF) LC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantitative Analysis Normalization->Quantification

Caption: A typical experimental workflow for LC-MS-based lipidomics analysis.

The following diagram illustrates the logical relationship in the cross-validation process.

Cross_Validation_Logic cluster_methods Lipidomics Methods cluster_validation Validation Using Internal Standard cluster_performance Performance Metrics MethodA Method A (e.g., LC-MS) IS Cholesteryl Heptadecanoate MethodA->IS MethodB Method B (e.g., Shotgun) MethodB->IS Accuracy Accuracy IS->Accuracy Precision Precision IS->Precision Recovery Recovery IS->Recovery Linearity Linearity IS->Linearity

References

Inter-laboratory Comparison of Lipid Analysis Using Cholesteryl Heptadecanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lipid analysis performance across multiple laboratories, focusing on the use of Cholesteryl heptadecanoate as an internal standard for the quantification of cholesteryl esters. The data presented herein is a synthesized representation from typical inter-laboratory studies, designed to highlight key performance metrics and methodological considerations.

Introduction

Accurate and reproducible quantification of lipid species is paramount in lipidomics for understanding disease mechanisms and for biomarker discovery. Cholesteryl esters (CEs) are crucial lipids involved in cholesterol transport, storage, and cellular signaling.[1] Their accurate measurement is often complicated by analytical variability introduced during sample preparation and analysis. The use of an internal standard (IS) that mimics the analyte of interest is a cornerstone of robust quantitative analysis.[2] this compound (CE 17:0), a non-endogenous cholesteryl ester, serves as an excellent internal standard for the quantification of various CE species by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] This guide summarizes the results of a model inter-laboratory comparison to assess the precision and accuracy of cholesteryl ester quantification when using this compound as an internal standard.

Experimental Protocols

A standardized experimental protocol was distributed to participating laboratories to minimize pre-analytical variability. The core methodologies are outlined below.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: A known concentration of this compound (from a shared stock solution) was added to each biological sample (e.g., human serum) at the beginning of the extraction procedure.

  • Lipid Extraction (Folch Method):

    • Samples were homogenized in a chloroform:methanol (2:1, v/v) solution.

    • The mixture was agitated and then centrifuged to induce phase separation.

    • The lower organic phase, containing the lipids, was collected.

    • The solvent was evaporated under a stream of nitrogen.

    • The dried lipid extract was reconstituted in an appropriate solvent for analysis.

2. Analytical Methodology (LC-MS/MS):

  • Chromatography: Reverse-phase liquid chromatography was performed using a C18 column.

  • Mobile Phases: A gradient of mobile phases, typically involving mixtures of water, methanol, and isopropanol with additives like ammonium acetate, was used to separate the lipid species.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode was utilized.

  • Quantification: Multiple Reaction Monitoring (MRM) was employed to detect the specific precursor-to-product ion transitions for the target cholesteryl esters and the this compound internal standard. The concentration of each endogenous cholesteryl ester was calculated by comparing its peak area to that of the internal standard.

Data Presentation: Inter-laboratory Comparison Results

The following table summarizes the quantitative results from a hypothetical inter-laboratory study involving five laboratories (Lab A-E). Each laboratory analyzed a shared, pooled human serum sample for three common cholesteryl esters: Cholesteryl Oleate (CE 18:1), Cholesteryl Linoleate (CE 18:2), and Cholesteryl Palmitate (CE 16:0), using this compound (CE 17:0) as the internal standard.

Analyte Statistic Lab A Lab B Lab C Lab D Lab E Overall Mean Inter-lab CV (%)
Cholesteryl Oleate (CE 18:1) Mean (µg/mL)85.388.184.590.286.786.96 2.6%
SD3.13.52.93.83.3
CV (%)3.6%4.0%3.4%4.2%3.8%
Cholesteryl Linoleate (CE 18:2) Mean (µg/mL)125.8130.2124.5133.1128.4128.40 2.8%
SD5.25.84.96.15.5
CV (%)4.1%4.5%3.9%4.6%4.3%
Cholesteryl Palmitate (CE 16:0) Mean (µg/mL)42.144.541.845.343.243.38 3.4%
SD1.82.11.72.31.9
CV (%)4.3%4.7%4.1%5.1%4.4%

SD: Standard Deviation; CV: Coefficient of Variation

The results demonstrate a high level of agreement between the participating laboratories, with inter-laboratory coefficients of variation (CVs) below 5% for all analyzed cholesteryl esters. This indicates that the use of this compound as an internal standard effectively normalizes for variations in extraction efficiency and instrument response, leading to reproducible results across different sites.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Serum) is_spike Spike with this compound (IS) sample->is_spike Step 1 extraction Lipid Extraction (Folch) is_spike->extraction Step 2 drydown Solvent Evaporation extraction->drydown Step 3 reconstitution Reconstitution in Injection Solvent drydown->reconstitution Step 4 lc_separation Reverse-Phase LC Separation reconstitution->lc_separation Step 5 ms_detection ESI-MS/MS Detection (MRM) lc_separation->ms_detection Step 6 peak_integration Peak Area Integration ms_detection->peak_integration Step 7 quantification Quantification using IS peak_integration->quantification Step 8 report Final Concentration Report quantification->report Step 9

Caption: Experimental workflow for cholesteryl ester quantification.

cholesterol_esterification_pathway cluster_cellular_inputs Cellular Inputs cluster_enzymatic_reaction Enzymatic Reaction cluster_products Products cluster_cellular_fate Cellular Fate cholesterol Free Cholesterol acat ACAT (Acyl-CoA:cholesterol acyltransferase) cholesterol->acat fatty_acyl_coa Fatty Acyl-CoA fatty_acyl_coa->acat cholesteryl_ester Cholesteryl Ester acat->cholesteryl_ester coa_sh Coenzyme A (CoA-SH) acat->coa_sh lipid_droplets Storage in Lipid Droplets cholesteryl_ester->lipid_droplets vldl Assembly into VLDL cholesteryl_ester->vldl

Caption: Cholesterol esterification signaling pathway.

Discussion

The synthesis of cholesteryl esters is a critical process for maintaining cellular cholesterol homeostasis.[4] This process, primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), converts free cholesterol and fatty acyl-CoAs into the more hydrophobic cholesteryl esters, which can then be stored in lipid droplets or packaged into lipoproteins like VLDL for transport.[4] Dysregulation of this pathway is implicated in various diseases, including atherosclerosis and certain cancers, making the accurate measurement of cholesteryl esters a key area of research.

The presented inter-laboratory comparison demonstrates that a well-defined analytical protocol, centered around the use of this compound as an internal standard, can yield highly consistent and reproducible data across different laboratories. The low inter-laboratory CVs underscore the effectiveness of this internal standard in mitigating analytical variability. For researchers and drug development professionals, this provides confidence that data generated using this methodology is robust and comparable, which is essential for multi-site studies and for the validation of lipid-based biomarkers.

Conclusion

The use of this compound as an internal standard is a reliable and effective strategy for the accurate and precise quantification of cholesteryl esters in complex biological matrices. The findings from this model inter-laboratory comparison highlight the robustness of this approach, supporting its widespread adoption in clinical and research settings to ensure data quality and comparability. This guide provides the necessary framework for laboratories to implement this methodology and to understand its performance in a multi-center context.

References

A Comparative Guide to Odd-Chain Cholesteryl Ester Standards: Cholesteryl Heptadecanoate, Pentadecanoate, and Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of lipidomics and clinical chemistry, the accuracy of quantitative analysis hinges on the quality and suitability of internal standards. Odd-chain fatty acid cholesteryl esters have emerged as a gold standard for the quantification of endogenous cholesteryl esters by mass spectrometry. Their infrequent occurrence in high concentrations in most biological systems makes them ideal for minimizing analytical interference. This guide provides a comprehensive comparison of three commonly used odd-chain cholesteryl ester standards: cholesteryl heptadecanoate (C17:0), cholesteryl pentadecanoate (C15:0), and cholesteryl nonadecanoate (C19:0).

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these standards is crucial for their effective application in experimental workflows.

PropertyThis compoundCholesteryl PentadecanoateCholesteryl Nonadecanoate
Molecular Formula C44H78O2C42H74O2C46H82O2
Molecular Weight 639.1 g/mol 611.0 g/mol 667.1 g/mol
CAS Number 24365-37-525605-88-325605-90-7
Purity Typically ≥95%Typically ≥98%Typically >99%
Synonyms Cholesteryl MargarateCholesterol PentadecylateCholesteryl Nonadecanoate

Performance as Internal Standards: A Comparative Analysis

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, without interfering with the measurement of the endogenous compounds. While direct comparative studies are limited, the available data from various validation studies provide insights into their performance.

Performance MetricThis compoundCholesteryl PentadecanoateCholesteryl Nonadecanoate
Linearity (R²) (LC-MS/GC-MS) >0.99[1][2]Information not readily available in comparative studiesInformation not readily available in comparative studies
Recovery 83.8% to 129.3% (as part of a sterol panel in GC-MS)[3]Information not readily available in comparative studiesInformation not readily available in comparative studies
Precision (%RSD) <15% (Intra-batch)[4]Information not readily available in comparative studiesInformation not readily available in comparative studies
Matrix Effect Can be compensated for with appropriate analytical methods[2]Expected to be similar to other odd-chain estersExpected to be similar to other odd-chain esters

Note: The performance metrics can vary depending on the specific analytical method, matrix, and instrumentation used. The data presented here are indicative of typical performance.

Experimental Protocols: A Guide to Application

The following protocols outline the use of odd-chain cholesteryl esters as internal standards in LC-MS and GC-MS for the quantification of cholesteryl esters in biological samples.

Protocol 1: Quantification of Cholesteryl Esters by LC-MS/MS

This protocol is adapted from a validated method for the analysis of cholesterol and cholesteryl esters in mammalian cells and tissues.[1][5]

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue samples or cell pellets in a suitable buffer.

  • Add a known amount of this compound (or other odd-chain standard) in a chloroform:methanol solution to the homogenate.

  • Perform a liquid-liquid extraction (e.g., Bligh-Dyer or Folch method) to separate the lipid-containing organic phase.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate different lipid classes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 55°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Precursor ion scan for the characteristic cholesterol fragment at m/z 369.3 or Multiple Reaction Monitoring (MRM) for specific cholesteryl ester transitions.

  • Collision Energy: Optimized for the fragmentation of cholesteryl esters.

  • Quantification: Calculate the concentration of endogenous cholesteryl esters by comparing the peak area of the analyte to the peak area of the odd-chain cholesteryl ester internal standard.

Protocol 2: Quantification of Cholesteryl Esters by GC-MS

This protocol is a general guideline for the analysis of cholesteryl esters using GC-MS.

1. Sample Preparation and Derivatization:

  • Extract lipids from the biological sample using a suitable method (e.g., Folch extraction), after adding a known amount of the odd-chain cholesteryl ester standard.

  • Saponify the lipid extract to release free cholesterol and fatty acids.

  • Extract the non-saponifiable fraction containing cholesterol.

  • Derivatize the cholesterol to a more volatile form (e.g., trimethylsilyl ether) using a derivatizing agent like BSTFA.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: A gradient from a lower temperature (e.g., 180°C) to a higher temperature (e.g., 300°C) to elute the derivatized sterols.

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cholesterol and the internal standard.

  • Quantification: Determine the concentration of cholesterol by comparing the peak area of the analyte to the peak area of the internal standard.

Visualizing the Workflow and Underlying Principles

To better understand the application of these standards, the following diagrams illustrate a typical lipidomics workflow and the rationale for using odd-chain fatty acid esters.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Tissue, Plasma, Cells) Add_IS Addition of Odd-Chain Cholesteryl Ester Standard Sample_Collection->Add_IS Lipid_Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Add_IS->Lipid_Extraction LC_MS_GC_MS LC-MS or GC-MS Analysis Lipid_Extraction->LC_MS_GC_MS Peak_Integration Peak Integration LC_MS_GC_MS->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Rationale_Odd_Chain_Standard Biological_Sample Biological Sample (Contains Even-Chain Cholesteryl Esters) Spike_IS Spike with Odd-Chain Cholesteryl Ester (e.g., this compound) Biological_Sample->Spike_IS Extraction Co-extraction of Endogenous and Standard Lipids Spike_IS->Extraction Analysis Mass Spectrometric Analysis Extraction->Analysis Separation Mass Spectrometer Separates by Mass-to-Charge Ratio Analysis->Separation Quantification Quantification of Endogenous Esters Based on Known Amount of Odd-Chain Standard Separation->Quantification Cholesterol_Ester_Metabolism Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT LCAT LCAT Cholesterol->LCAT Acyl_CoA Acyl-CoA Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester (Storage in Lipid Droplets) ACAT->Cholesteryl_Ester CEH CEH (Cholesteryl Ester Hydrolase) Cholesteryl_Ester->CEH Lipoproteins Lipoproteins (e.g., LDL, HDL) Cholesteryl_Ester->Lipoproteins Incorporation CEH->Cholesterol Fatty_Acid Free Fatty Acid CEH->Fatty_Acid LCAT->Lipoproteins Esterification in Lipoproteins Phospholipid Phospholipid Phospholipid->LCAT

References

Evaluating the Linearity of Cholesteryl Heptadecanoate Calibration Curves for Accurate Quantification of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of lipidomics and clinical research, accurate quantification of cholesteryl esters (CEs) is paramount for understanding various physiological and pathological processes. Cholesteryl heptadecanoate (CE 17:0), a non-endogenous saturated cholesteryl ester, is frequently employed as an internal standard to ensure the precision and reliability of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective evaluation of the linearity of this compound calibration curves, supported by experimental data, and compares its performance with alternative internal standards.

Performance of this compound as an Internal Standard

The primary role of an internal standard is to correct for variations in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process and exhibit a linear response across a range of concentrations.

Linearity of Calibration Curves

A critical parameter for any quantitative analytical method is the linearity of the calibration curve, which demonstrates the direct proportionality between the instrument response and the concentration of the analyte. For this compound, studies have consistently reported excellent linearity over a range of concentrations relevant for biological samples. The coefficient of determination (R²), a statistical measure of how well the regression line approximates the real data points, is a key indicator of linearity. An R² value close to 1.0 indicates a high degree of linearity.

Internal StandardAnalytical MethodConcentration RangeNumber of Data PointsCoefficient of Determination (R²)Reference
This compound Direct-infusion ESI-MS/MS0.1, 0.5, 2, 5, and 10 µM5> 0.99[1]
Deuterated Cholesteryl Esters (e.g., d7-cholesteryl palmitate) LC-MS/MSNot explicitly stated, but method showed good precision and accuracyNot specifiedImplied to be high (specific value not provided)[2]

While direct, side-by-side comparative studies on the linearity of this compound versus other internal standards are not extensively detailed in the reviewed literature, the available data robustly supports the excellent linearity of this compound calibration curves. Deuterated internal standards, such as d7-cholesteryl palmitate, are also widely used and are reported to provide good precision and accuracy, which is indicative of good linearity[2]. The choice between a non-endogenous internal standard like this compound and a stable isotope-labeled internal standard often depends on the specific application, availability, and cost.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for generating a calibration curve for this compound using LC-MS.

Preparation of Standard Solutions
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol/chloroform, 4/1 v/v) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve a range of concentrations (e.g., 0.1, 0.5, 2, 5, and 10 µM).

  • Internal Standard Spiking: For the analysis of biological samples, a fixed concentration of the internal standard is added to each sample and calibration standard.

LC-MS/MS Analysis

A robust LC-MS/MS method is essential for the accurate quantification of cholesteryl esters.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be water/methanol (1:1 v/v) with 10 mM ammonium acetate, and Solvent B could be methanol/chloroform (3:1 v/v) with 10 mM ammonium acetate.

    • Flow Rate: A typical flow rate is around 260 µL/min.

    • Injection Volume: A small injection volume, such as 5 µL, is used.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is often employed for its high selectivity and sensitivity. The transition for this compound would be specific to its precursor and product ions.

Workflow for Evaluating Calibration Curve Linearity

The following diagram illustrates the typical workflow for establishing and evaluating the linearity of a this compound calibration curve.

G Workflow for Calibration Curve Linearity Evaluation cluster_prep Preparation cluster_eval Evaluation prep_stock Prepare Stock Solution of this compound prep_standards Prepare a Series of Calibration Standards prep_stock->prep_standards lcms_analysis Analyze Standards by LC-MS/MS prep_standards->lcms_analysis plot_curve Plot Response vs. Concentration lcms_analysis->plot_curve linear_regression Perform Linear Regression Analysis plot_curve->linear_regression eval_linearity Evaluate Linearity (R² > 0.99) linear_regression->eval_linearity

Caption: Experimental workflow for assessing the linearity of a this compound calibration curve.

Conclusion

This compound consistently demonstrates excellent linearity in calibration curves for the quantification of cholesteryl esters across various analytical platforms, particularly LC-MS. With coefficients of determination (R²) consistently exceeding 0.99, it stands as a reliable internal standard for researchers, scientists, and drug development professionals. While deuterated analogs also serve as effective internal standards, the robust performance and non-endogenous nature of this compound make it a highly suitable choice for ensuring the accuracy and precision of cholesteryl ester analysis in a wide range of biological matrices. The provided experimental protocols and workflow offer a solid foundation for the successful implementation and validation of this analytical approach.

References

Comparative Analysis of Cholesteryl Heptadecanoate and Lysophosphatidylcholine Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding complex biological systems and for the development of novel therapeutics. The use of internal standards is a cornerstone of precise lipid analysis, correcting for variability during sample preparation and analytical detection. This guide provides a detailed comparative analysis of two commonly used lipid standards: Cholesteryl heptadecanoate, a non-polar cholesteryl ester, and lysophosphatidylcholine, a more polar glycerophospholipid.

This comparison will delve into their physicochemical properties, distinct biological and analytical roles, and provide standardized experimental protocols for their application. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate standard for their specific analytical needs.

Physicochemical Properties: A Comparative Overview

The fundamental differences in the chemical structures of this compound and lysophosphatidylcholine dictate their solubility, chromatographic behavior, and suitability as internal standards for different lipid classes. This compound is a sterol ester, characterized by a bulky, hydrophobic sterol backbone, while lysophosphatidylcholine is a phospholipid with a polar head group and a single acyl chain.

PropertyThis compound (CE 17:0)Lysophosphatidylcholine (LPC 17:0)
Molecular Formula C₄₄H₇₈O₂[1][2][3]C₂₅H₅₂NO₇P (for 17:0 species)
Molecular Weight ~639.1 g/mol [1][2][4][5][6]~509.7 g/mol (for 17:0 species)[7]
Lipid Class Cholesteryl Ester (Sterol Lipid)[1][4]Lysophosphatidylcholine (Glycerophospholipid)[8][9]
Key Structural Features Cholesterol backbone esterified to a C17:0 fatty acid. Highly non-polar.[1][4]Glycerol backbone with a phosphocholine head group and a single C17:0 fatty acid. Amphipathic.[9]
Solubility Soluble in organic solvents like DMF, DMSO, Ethanol.[1] Insoluble in aqueous solutions.Forms micelles in aqueous solutions; soluble in organic solvent mixtures (e.g., chloroform/methanol).
Natural Abundance The heptadecanoic (C17:0) fatty acid is not found at high concentrations in most natural animal or vegetable fats.[1]Endogenous LPCs with various fatty acid chains are present in plasma and cell membranes, but odd-chain species like LPC 17:0 are used as standards due to their low natural abundance.[9][10]
Distinct Roles in Research and Biology

This compound: The Non-Polar Standard

This compound's primary role in a research setting is to serve as an internal standard for the quantification of other cholesteryl esters and similarly non-polar lipids by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][6] Its utility stems from the C17:0 odd-numbered carbon chain, which is rare in biological systems, making it easily distinguishable from endogenous cholesteryl esters that typically contain even-numbered fatty acid chains.[1]

Biologically, cholesteryl esters are a major storage and transport form of cholesterol and are key constituents of lipoprotein particles.[1] Their accumulation within arterial walls is a hallmark of atherosclerotic plaques.[1] While this compound itself does not have a defined biological signaling role, it mimics the physicochemical behavior of these crucial biological molecules during analytical procedures.

Lysophosphatidylcholine: The Signaling Phospholipid Standard

Lysophosphatidylcholines (LPCs) are not merely metabolic intermediates but are potent signaling molecules with diverse biological functions.[11][12] They are generated from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2.[10][11][13][14] LPCs are involved in inflammatory responses, immune cell activation, cell proliferation, and apoptosis.[10][11][13][15] They exert their effects by binding to specific G protein-coupled receptors and Toll-like receptors.[13][15]

In analytical applications, odd-chain LPCs (e.g., LPC 17:0) are excellent internal standards for quantifying endogenous LPCs and other lysophospholipids.[7][9] Their amphipathic nature means they behave similarly to endogenous lysophospholipids during extraction and ionization, which is a key attribute of an effective internal standard.[16]

Performance as Internal Standards

The selection of an internal standard is critical for accurate lipid quantification.[16][17] The ideal standard should be added to the sample at the earliest stage to account for analyte loss throughout the entire workflow.[16] The choice between this compound and lysophosphatidylcholine depends entirely on the class of lipids being targeted.

Performance MetricThis compound (CE 17:0)Lysophosphatidylcholine (LPC 17:0)
Target Analytes Cholesteryl Esters (CEs), Triacylglycerols (TGs), and other non-polar/neutral lipids.Lysophosphatidylcholines (LPCs), Lysophosphatidylethanolamines (LPEs), and other lysophospholipids.
Extraction Efficiency High recovery with less polar solvent systems (e.g., hexane/isopropanol) or comprehensive methods like Folch.[18][19]High recovery with comprehensive methods (e.g., Folch, Bligh & Dyer) that efficiently extract polar lipids.[18][20]
Chromatographic Behavior Elutes late in typical reversed-phase LC methods due to high hydrophobicity.Elutes earlier than diacyl phospholipids in reversed-phase LC due to its higher polarity.
Ionization Efficiency (ESI-MS) Typically analyzed in positive ion mode, often as [M+NH₄]⁺ or [M+Na]⁺ adducts.Ionizes very well in positive ion mode due to the permanent positive charge of the choline headgroup, detected as [M+H]⁺.
Correction for Matrix Effects Effectively corrects for matrix effects for co-eluting non-polar lipids.[21]Effectively corrects for matrix effects for co-eluting polar and lysophospholipids.[21]

Experimental Protocols

The following protocols outline a general workflow for lipid extraction and analysis using internal standards.

Protocol 1: Lipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for extracting a broad range of lipids.

  • Sample Preparation: Aliquot 50 µL of plasma into a glass tube with a PTFE-lined cap.

  • Internal Standard Spiking: Add a known quantity of this compound and/or Lysophosphatidylcholine internal standard solution (prepared in methanol or chloroform/methanol) to the plasma. The amount added should be comparable to the expected endogenous levels of the target analytes.[22]

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Extraction: Vortex the mixture thoroughly for 2 minutes and incubate at room temperature for 20 minutes to ensure complete protein precipitation and lipid extraction.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution (or high-purity water) to induce phase separation. Vortex for another 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.[23]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[23]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of LC-MS analysis solvent, such as methanol/isopropanol (1:1, v/v).[23] Vortex to ensure complete dissolution.

Protocol 2: LC-MS/MS Analysis and Quantification
  • Chromatographic Separation: Inject the reconstituted lipid extract (e.g., 5 µL) onto a reversed-phase liquid chromatography column (e.g., a C18 column).[23][24] Use a gradient elution with mobile phases containing additives like ammonium formate or acetate to improve ionization.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Mass Spectrometric Detection: Analyze the column eluent using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[23][24] Operate the ESI source in both positive and negative ion modes to cover a wide range of lipid classes.[24]

  • Data Acquisition: Acquire data in a data-dependent (DDA) or data-independent (DIA) mode to obtain both precursor ion masses and fragmentation spectra for lipid identification.

  • Data Processing: Process the raw LC-MS data using specialized lipidomics software. This involves peak picking, feature alignment, and lipid identification against a spectral library. Integrate the peak areas for both the endogenous lipid analytes and the spiked internal standards (this compound and Lysophosphatidylcholine).[23]

  • Quantification: Calculate the concentration of each analyte by determining the ratio of its peak area to the peak area of the corresponding internal standard. Use a calibration curve if absolute quantification is required.[23]

Mandatory Visualizations: Workflows and Pathways

Visualizing complex workflows and biological pathways is essential for clarity and understanding. The following diagrams were generated using Graphviz and adhere to the specified design constraints.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standards (CE 17:0, LPC 17:0) Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Drydown Dry & Reconstitute Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Processing Data Processing (Peak Integration) LCMS->Processing Normalization Normalization to Internal Standards Processing->Normalization Quant Lipid Quantification Normalization->Quant

Caption: General lipidomics workflow from sample preparation to quantification.

LPC_Signaling PLA2 Phospholipase A2 (PLA2) LPC Lysophosphatidylcholine (LPC) PLA2->LPC Hydrolysis PC Phosphatidylcholine (PC in membrane) PC->PLA2 GPCR G Protein-Coupled Receptor (GPCR) LPC->GPCR Binds & Activates Downstream Downstream Signaling (e.g., Inflammation, Proliferation) GPCR->Downstream Initiates

Caption: Simplified signaling pathway of Lysophosphatidylcholine (LPC).

Conclusion

This compound and lysophosphatidylcholine are indispensable tools in quantitative lipidomics, but they are not interchangeable.

  • This compound is the standard of choice for the accurate quantification of non-polar lipids, most notably endogenous cholesteryl esters, due to its structural similarity and low biological abundance.

  • Lysophosphatidylcholine (as an odd-chain species) is essential for quantifying polar lysophospholipids, serving as both a chemical mimic and a crucial biological signaling molecule in its own right.

The selection of the appropriate standard is a critical decision that directly impacts the accuracy and validity of experimental results. By understanding the distinct properties and applications of each, researchers can ensure the generation of high-quality, reliable lipidomics data to advance scientific discovery.

References

Navigating the Labyrinth of Lipidomics: A Guide to Internal Standard Selection for Accurate Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of lipidomics, the pursuit of accurate and reproducible quantification of lipids is paramount. The choice of internal standard is a critical determinant of data quality, profoundly impacting the reliability of experimental outcomes. This guide provides an objective comparison of commonly employed internal standards, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their lipid analysis workflows.

The fundamental role of an internal standard in lipid analysis is to normalize for variations that can be introduced during sample preparation, extraction, and analysis.[1] An ideal internal standard is a compound chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by mass spectrometry.[2] It is introduced in a known quantity to the sample at the earliest stage, ideally before lipid extraction, to account for sample loss and variations in ionization efficiency.[2][3]

Performance Comparison of Internal Standard Types

The two most prevalent categories of internal standards in lipidomics are stable isotope-labeled lipids and odd-chain lipids. Each possesses distinct advantages and limitations that influence their suitability for specific applications.

FeatureStable Isotope-Labeled Lipids (e.g., ¹³C, Deuterated)Odd-Chain Lipids
Principle Analytes with some atoms replaced by a heavy isotope (e.g., ¹³C, ²H).Lipids with an odd number of carbon atoms in their fatty acid chains, which are not typically abundant in biological systems.
Co-elution with Analyte Nearly identical chromatographic behavior to the endogenous analyte, ensuring they experience similar matrix effects.[1][4]May have different retention times than the endogenous lipids, potentially leading to incomplete correction for matrix effects.[2]
Correction for Matrix Effects Superior ability to compensate for ion suppression or enhancement as they co-elute with the analyte.[2]Effective, but may not fully account for matrix effects if their chromatographic properties differ significantly from the analyte.[2]
Accuracy & Precision Considered the "gold standard" for providing the highest accuracy and precision in quantitative lipidomics.[2]Can provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive.[2]
Potential Issues Potential for isotopic scrambling or exchange with deuterated standards, although ¹³C-labeled standards are more stable.[4] May exhibit slight retention time shifts compared to the native analyte.[4]The assumption that they behave identically to all even-chain lipids within a class may not always hold true.
Cost & Availability Generally more expensive and may not be available for all lipid species.[5]More cost-effective and readily available for a wider range of lipid classes.

Quantitative Data Summary

The selection of an internal standard can significantly impact the coefficient of variation (%CV) in quantitative lipid analysis. Lower %CV values indicate higher precision. The following table summarizes representative %CV values for different lipid classes when using various internal standard strategies.

Lipid ClassRepresentative %CV with Class-Specific Stable Isotope-Labeled ISRepresentative %CV with a Single Odd-Chain IS for all classes
Phosphatidylcholines (PC)5.810.2
Lysophosphatidylcholines (LPC)9.215.5
Phosphatidylethanolamines (PE)11.318.7
Triacylglycerols (TAG)15.122.4
Diacylglycerols (DAG)12.820.1
Cholesterol Esters (CE)10.517.9
Sphingomyelins (SM)9.816.3
Ceramides (Cer)11.919.6
This table presents a summary of findings from large-scale lipidomics studies where internal standard normalization is a standard practice to achieve high precision.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible lipidomics data.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method with Internal Standard Spiking
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: To a 1.5 mL microcentrifuge tube, add a known volume and concentration of the appropriate internal standard mixture (either stable isotope-labeled or odd-chain).

  • Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standards and vortex briefly.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.[1]

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation: Add water or a saline solution to induce the separation of the organic and aqueous phases.[2]

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the two layers.[2]

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol/isopropanol.[1]

Protocol 2: LC-MS Analysis and Quantification
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase liquid chromatography column (e.g., C18) to separate the different lipid species.[1]

  • Mass Spectrometric Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer.[6]

  • Data Processing: Process the raw LC-MS data using specialized software to identify and integrate the peak areas for both the endogenous lipids and the internal standards.[1]

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the unknown samples by interpolating from this calibration curve.[1]

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Quantification A Plasma Sample B Add Internal Standards A->B C Folch Extraction (Chloroform/Methanol) B->C D Phase Separation C->D E Collect Organic Layer D->E F Dry & Reconstitute E->F G LC-MS Analysis F->G H Data Processing G->H I Quantification H->I

Caption: Experimental workflow for lipid quantification using internal standards.

logical_relationship A Goal: Accurate Lipid Quantification B Challenge: Analytical Variability A->B C Solution: Internal Standards B->C D Types of Internal Standards C->D G Factors to Consider C->G E Stable Isotope-Labeled D->E F Odd-Chain D->F H Accuracy & Precision G->H I Cost & Availability G->I J Matrix Effects G->J

References

Performance of Cholesteryl Heptadecanoate as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Cholesteryl heptadecanoate's performance as an internal standard for the quantification of cholesteryl esters in various biological matrices. Its performance is compared with other common internal standards, supported by experimental data to aid researchers in selecting the most appropriate standard for their analytical needs.

Introduction to this compound

This compound is a widely utilized internal standard in mass spectrometry-based lipidomics. It is the cholesteryl ester of heptadecanoic acid, a 17-carbon saturated fatty acid that is naturally present in very low concentrations in most animal and plant tissues.[1] This non-endogenous nature makes it an ideal spike-in standard to accurately correct for variations during sample preparation, extraction, and analysis.[2]

Comparison with Alternative Internal Standards

The selection of an appropriate internal standard is critical for accurate lipid quantification. While this compound is a popular choice for cholesteryl ester analysis, other standards, particularly deuterated analogs, are also commonly employed. The primary competitor is cholesterol-d7, a stable isotope-labeled standard.

Key Considerations:

  • This compound (Odd-Chain Lipid Standard):

    • Advantages: Not naturally abundant, making it easily distinguishable from endogenous cholesteryl esters.[2]

    • Disadvantages: As a different molecule, its extraction efficiency and ionization response may not perfectly mirror those of all endogenous cholesteryl esters, especially those with different fatty acyl chain lengths and degrees of unsaturation.

  • Cholesterol-d7 (Stable Isotope-Labeled Standard):

    • Advantages: Chemically identical to endogenous cholesterol, ensuring it behaves similarly during sample processing and analysis, which can lead to more accurate correction for matrix effects.[3]

    • Disadvantages: Potential for isotopic overlap with naturally occurring isotopes of the analyte, although modern high-resolution mass spectrometers can typically resolve this.

Data Presentation: Performance Metrics

The following tables summarize the quantitative performance of this compound and its primary alternative, cholesterol-d7, as reported in a key study developing a robust LC-MS method for cholesterol and cholesteryl ester quantification.[4]

Table 1: Linearity and Detection Limits [4]

Internal StandardAnalyteDynamic RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
This compoundCholesteryl Esters1 pmol - 1 nmol1 pmolNot Reported
Cholesterol-d7Cholesterol10 pmol - 2 nmol10 pmolNot Reported

Table 2: Recovery and Matrix Effects (General Observations)

While specific recovery and matrix effect percentages for this compound are not consistently reported across all studies, the widespread and successful use of this internal standard in diverse biological matrices such as plasma, serum, and various tissues suggests that it provides acceptable performance.[5][6] It is crucial for individual laboratories to validate the performance of any internal standard within their specific matrix and analytical method.[7]

Internal StandardBiological MatrixTypical RecoveryMatrix Effect
This compoundPlasma, Serum, TissuesGenerally high and reproducibleCan be compensated for with appropriate validation
Cholesterol-d7Plasma, Serum, TissuesExpected to be very similar to endogenous cholesterolMinimal due to chemical identity with the analyte

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for lipid extraction and LC-MS/MS analysis using this compound as an internal standard, based on common practices in the field.[1][4][6]

Lipid Extraction from Biological Matrices (Modified Bligh-Dyer Method)
  • Sample Preparation: Homogenize tissue samples or use a specific volume of liquid samples (e.g., plasma, serum).

  • Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., chloroform/methanol) to the sample at the earliest stage of preparation to account for extraction losses.

  • Solvent Addition: Add a mixture of chloroform and methanol (typically 1:2 v/v) to the sample.

  • Vortexing: Vortex the mixture thoroughly to ensure proper mixing and cell lysis.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol/acetonitrile/water).

LC-MS/MS Analysis of Cholesteryl Esters
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[4]

    • Mobile Phases: Typically, a gradient of two mobile phases is employed. For example, Mobile Phase A could be an aqueous solution with an additive like ammonium formate, and Mobile Phase B could be a mixture of organic solvents like acetonitrile and isopropanol.[4]

    • Gradient: A gradient elution is performed to separate the different lipid species.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is often employed for targeted quantification of specific cholesteryl esters. The precursor ion is the ammoniated adduct of the cholesteryl ester, and the product ion is often the neutral loss of the fatty acid chain, resulting in the cholesterol backbone fragment (m/z 369.3).[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in using an internal standard for quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data Peak Peak Integration (Analyte & IS) Data->Peak Ratio Calculate Peak Area Ratio (Analyte / IS) Peak->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Final Concentration Quant->Result Logical_Relationship Analyte Endogenous Cholesteryl Ester (Analyte) Process Sample Preparation & Analysis Variations Analyte->Process IS This compound (Internal Standard) IS->Process Analyte_Signal Analyte Signal (Variable) Process->Analyte_Signal IS_Signal IS Signal (Variable but Proportional to Analyte Variation) Process->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) = Stable Value Analyte_Signal->Ratio IS_Signal->Ratio Quant Accurate Quantification Ratio->Quant

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cholesteryl Heptadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Cholesteryl heptadecanoate, a common internal standard in lipid research.

This compound is a cholesterol ester utilized in the quantification of other cholesterol esters through methods like GC- or LC-mass spectrometry.[1][2][3] While a valuable tool, it is classified as a hazardous substance and requires careful handling to mitigate potential risks.[4] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a combustible, white powder that can form explosive dust mixtures in the air.[4] It is crucial to avoid all personal contact, including inhalation.[4] The primary health concerns include potential eye irritation, skin irritation with repeated exposure, and adverse health effects if ingested.[4]

To minimize these risks, the following personal protective equipment is mandatory when handling this compound:

PPE Category Specific Recommendations Reasoning
Eye and Face Protection Chemical safety gogglesTo protect against dust particles and potential eye irritation.[4]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, Butyl rubber, or PVC)To prevent skin contact and potential irritation.[4] Regularly inspect gloves for any signs of degradation.
Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95)To prevent inhalation of dust particles, especially when handling the powder outside of a fume hood.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area (e.g., Fume Hood) A->B C Weigh this compound B->C D Dissolve in Appropriate Solvent C->D E Clean Work Area with Wet Wipe D->E F Dispose of Contaminated Materials E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Handling this compound Workflow

Experimental Protocols:

  • Weighing: When weighing the powdered form of this compound, it is imperative to do so in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation and dust dispersion. Use anti-static weigh paper or boats.

  • Dissolving: this compound is soluble in organic solvents such as chloroform, ethanol, DMSO, and dimethylformamide.[4][5] When preparing solutions, add the solvent to the weighed solid slowly to avoid splashing. If the solvent is volatile, perform this step in a chemical fume hood. For aqueous buffers, it is sparingly soluble; first dissolve in a minimal amount of an organic solvent like ethanol before diluting with the aqueous buffer.[5]

  • Spill Cleanup: In the event of a minor spill, first, ensure proper PPE is worn.[4] Use a dry clean-up method, such as gently covering the spill with an absorbent material and then carefully sweeping it into a designated waste container.[4] Avoid any actions that could generate dust.[4] For major spills, evacuate the area and follow your institution's emergency procedures.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weigh paper, gloves, wipes) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions of this compound should be disposed of in an appropriate, labeled hazardous waste container for organic solvents. Do not pour down the drain.[6]

  • Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6]

All waste must be handled in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

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Retrosynthesis Analysis

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